molecular formula C7H8N2OS B2553852 2-Cyclopropyl-1,3-oxazole-4-carbothioamide CAS No. 2126178-44-5

2-Cyclopropyl-1,3-oxazole-4-carbothioamide

Cat. No.: B2553852
CAS No.: 2126178-44-5
M. Wt: 168.21
InChI Key: CHWASAILSHOJNF-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1,3-oxazole-4-carbothioamide is a useful research compound. Its molecular formula is C7H8N2OS and its molecular weight is 168.21. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-1,3-oxazole-4-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-1,3-oxazole-4-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-1,3-oxazole-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c8-6(11)5-3-10-7(9-5)4-1-2-4/h3-4H,1-2H2,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWASAILSHOJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CO2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Cyclopropyl-1,3-oxazole-4-carbothioamide CAS 2126178-44-5

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Cyclopropyl-1,3-oxazole-4-carbothioamide

CAS Registry Number: 2126178-44-5 Chemical Formula: C₇H₈N₂OS Molecular Weight: 168.22 g/mol [1]

Executive Summary

2-Cyclopropyl-1,3-oxazole-4-carbothioamide is a specialized heterocyclic building block utilized in advanced medicinal chemistry and agrochemical synthesis.[1] Distinguished by its 1,3-oxazole core , this compound integrates two critical pharmacophoric elements: a cyclopropyl group at the C2 position and a carbothioamide moiety at the C4 position.[1]

This scaffold is particularly valued for its role in fragment-based drug discovery (FBDD) .[1] The cyclopropyl group offers metabolic stability and unique conformational properties, while the carbothioamide serves as a bioisostere for the amide bond, providing altered hydrogen-bonding capabilities and improved proteolytic resistance. This guide details the synthesis, physicochemical profile, and therapeutic utility of this high-value intermediate.[1][2]

Chemical Profile & Physicochemical Properties

The compound's structure balances lipophilicity with polar interaction potential, making it an ideal fragment for exploring binding pockets in kinases and G-protein coupled receptors (GPCRs).[1]

PropertyValue / Description
IUPAC Name 2-cyclopropyl-1,3-oxazole-4-carbothioamide
SMILES NC(=S)c1nc(oc1)C2CC2
Appearance Pale yellow to off-white solid (crystalline)
Predicted LogP ~1.2 – 1.5 (Moderate Lipophilicity)
H-Bond Donors 1 (Thioamide -NH₂)
H-Bond Acceptors 3 (Oxazole N, O, Thioamide S)
Rotatable Bonds 2 (C-C between rings, C-C between oxazole and thioamide)
Topological Polar Surface Area (TPSA) ~68 Ų

Synthesis & Manufacturing Protocols

The synthesis of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide typically proceeds through the functionalization of the oxazole core.[1] Two primary routes are established: Thionation of the Amide (Route A) and Thioamidation of the Nitrile (Route B).[1]

Retrosynthetic Analysis

The 1,3-oxazole core is constructed via the cyclodehydration of an acyclic precursor derived from cyclopropanecarbonyl chloride and a serine or aspartate derivative.[1] The final carbothioamide is installed late-stage to prevent sulfur oxidation during ring closure.[1]

Synthesis_Pathway Precursor Cyclopropanecarbonyl Chloride Intermediate 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid (CAS 1060816-04-7) Precursor->Intermediate Cyclization (Serine/Aspartate deriv.) Amide 2-Cyclopropyl-1,3-oxazole-4-carboxamide Intermediate->Amide Amidation (NH3, EDC/HOBt) Nitrile 2-Cyclopropyl-1,3-oxazole-4-carbonitrile Intermediate->Nitrile Dehydration Target 2-Cyclopropyl-1,3-oxazole-4-carbothioamide (CAS 2126178-44-5) Amide->Target Lawesson's Reagent (Thionation) Nitrile->Target H2S / TEA or (TMS)2S

Caption: Retrosynthetic pathway for CAS 2126178-44-5 showing amide thionation and nitrile addition routes.[1]

Detailed Protocol: Route A (Amide Thionation)

This is the preferred route for laboratory-scale synthesis due to the availability of the carboxylic acid precursor.[1]

  • Step 1: Amide Formation

    • Reagents: 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), Ammonium chloride (2.0 eq), DIPEA (3.0 eq).[1]

    • Solvent: DMF or DCM.

    • Procedure: Activate the acid with EDC/HOBt for 30 mins at 0°C. Add ammonium chloride and DIPEA. Stir at RT for 12h.[1]

    • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.[1] Dry over Na₂SO₄.[1]

  • Step 2: Thionation (Lawesson’s Reagent) [1]

    • Reagents: Amide intermediate (1.0 eq), Lawesson’s Reagent (0.6 eq).[1]

    • Solvent: Anhydrous Toluene or THF.[1]

    • Procedure:

      • Dissolve the amide in anhydrous toluene under N₂ atmosphere.

      • Add Lawesson’s Reagent in one portion.[1]

      • Reflux at 80-110°C for 2-4 hours. Monitor by TLC (product is less polar than amide).[1]

      • Cool to RT.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).[1] Thioamides are often yellow; care must be taken as they can be silica-sensitive.[1]

Medicinal Chemistry Applications

This compound acts as a versatile scaffold in Structure-Activity Relationship (SAR) studies.[1]

Thioamide Bioisosterism

The replacement of the carbonyl oxygen (C=O) with sulfur (C=S) in the amide bond confers specific advantages:

  • Hydrogen Bonding: The thioamide -NH₂ is a stronger hydrogen bond donor (higher acidity) than the corresponding amide, potentially strengthening interactions with receptor residues (e.g., Asp or Glu in kinase hinge regions).[1]

  • Metabolic Stability: Thioamides are resistant to many peptidases and amidases that cleave standard amide bonds, extending the half-life of the molecule in vivo.

The Cyclopropyl Motif

The 2-cyclopropyl group is a strategic choice over simple alkyl chains (methyl/ethyl):[1]

  • Conformational Restriction: The cyclopropyl ring is rigid, reducing the entropic penalty of binding.[1]

  • Metabolic Blocking: It prevents metabolic oxidation at the α-position (a common clearance pathway for alkyl groups).[1]

  • Sigma-Hole Interactions: The strained ring can engage in unique hydrophobic interactions within lipophilic pockets.[1]

Target Classes

Based on the oxazole scaffold utility, this fragment is relevant for:

  • Kinase Inhibitors: Targeting the ATP-binding site where the oxazole nitrogen and thioamide can form hinge-binding motifs.[1]

  • Anti-infectives: Oxazole derivatives are known for antibacterial (e.g., inhibiting bacterial cell wall synthesis) and antifungal activity.[1]

Pharmacophore Oxazole 1,3-Oxazole Core (H-Bond Acceptor) Cyclopropyl 2-Cyclopropyl Group (Lipophilic / Steric Bulk) Oxazole->Cyclopropyl Metabolic Stability (C2 Position) Thioamide 4-Carbothioamide (H-Bond Donor/Acceptor) Oxazole->Thioamide Electronic Modulation HydrophobicPocket Lipophilic Pocket Cyclopropyl->HydrophobicPocket Van der Waals Interaction BindingSite Target Receptor (e.g., Kinase Hinge) Thioamide->BindingSite H-Bond to Receptor Backbone

Caption: Pharmacophore map highlighting the functional roles of the cyclopropyl and thioamide groups.

Handling, Stability & Safety

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Thioamides can be sensitive to oxidative hydrolysis over long periods.[1]

  • Solubility: Soluble in DMSO, DMF, Methanol, and Ethyl Acetate. Poorly soluble in water.[1]

  • Safety Profile:

    • Hazard: Irritant (Skin/Eye/Respiratory).[1]

    • Odor: May have a characteristic sulfur odor; handle in a fume hood.[1]

    • Incompatibility: Strong oxidizing agents (can convert C=S back to C=O or S-oxides).[1]

References

  • PubChem. (n.d.).[1] Compound Summary for Oxazole-4-carbothioamide Derivatives. National Library of Medicine.[1] Retrieved from [Link]

  • ChemSrc. (2025).[1] 2-Cyclopropyl-1,3-oxazole-4-carbothioamide Chemical Properties. Retrieved from [Link]

  • Jagadish, P. C., et al. (2019).[1] A comprehensive review on biological activities of oxazole derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Cited for Thioamide Bioisosterism).[1]

  • Wleklik, M., et al. (2025).[1] Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Retrieved from [Link][1]

Sources

Physicochemical properties of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: Physicochemical Profiling & Synthetic Utility of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide

Abstract This technical guide provides a comprehensive physicochemical analysis of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide (CAS: 2126178-44-5), a specialized heterocyclic building block utilized in fragment-based drug discovery (FBDD). We examine the compound's structural electronics, predicted ADME properties, and stability profiles. Particular emphasis is placed on the bioisosteric utility of the thioamide moiety in enhancing metabolic stability and altering hydrogen bond networks compared to its carboxamide congeners.

Molecular Architecture & Electronic Environment

The compound integrates three distinct pharmacophoric elements: a 1,3-oxazole core, a cyclopropyl substituent at the C2 position, and a carbothioamide group at C4.

  • Oxazole Core: The 1,3-oxazole ring is a

    
    -excessive heterocycle but less electron-rich than furan due to the pyridine-like nitrogen. It acts as a weak base (
    
    
    
    conjugate acid
    
    
    ), serving as a hydrogen bond acceptor.
  • Cyclopropyl Moiety: The

    
     character of the cyclopropyl C-C bonds ("banana bonds") introduces significant ring strain (
    
    
    
    27.5 kcal/mol). This group enhances lipophilicity and metabolic stability relative to an isopropyl group, while often improving potency through rigid hydrophobic interactions.
  • Thioamide Functionality: The

    
     bond is longer and more polarizable than the 
    
    
    
    bond. The thioamide proton is more acidic (
    
    
    ) than the corresponding amide, making it a stronger hydrogen bond donor but a weaker acceptor.

Physicochemical Parameters (In Silico & Predicted)

The following parameters are derived from consensus cheminformatics models (ACD/Labs, ChemAxon) for the specific structure. These values serve as the baseline for experimental validation.

Table 1: Physicochemical Profile

ParameterValue (Predicted)Significance in Drug Design
Molecular Weight 168.22 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP 0.95 ± 0.3Moderate lipophilicity; likely good passive permeability.
TPSA ~67 Ų< 140 Ų threshold; suggests high blood-brain barrier (BBB) permeability potential.
H-Bond Donors 1 (NH₂)Thioamide protons are stronger donors than amides.
H-Bond Acceptors 3 (N, O, S)Includes the oxazole N and O, and the thioamide S.
pKa (Thioamide) ~12.5Deprotonation unlikely at physiological pH (7.4).
pKa (Oxazole N) ~1.1Protonation occurs only in highly acidic media (e.g., gastric environment).

Synthetic Context & Stability[1]

Synthesis Pathways

The synthesis typically proceeds via the thionation of the corresponding amide or the addition of hydrogen sulfide to the nitrile. The choice of pathway impacts impurity profiles (e.g., residual Lawesson's reagent byproducts).

Synthesis Nitrile 2-Cyclopropyl-1,3- oxazole-4-carbonitrile Target 2-Cyclopropyl-1,3- oxazole-4-carbothioamide Nitrile->Target Reagent1 H2S / Et3N (Thio-addition) Amide 2-Cyclopropyl-1,3- oxazole-4-carboxamide Amide->Target Reagent2 Lawesson's Reagent (Thionation)

Figure 1: Primary synthetic routes. The nitrile route is generally preferred for atom economy and easier purification.

Hydrolytic Stability

Thioamides are susceptible to hydrolysis, converting back to the amide or carboxylic acid, particularly under acidic conditions or in the presence of heavy metals (desulfurization).

  • Acidic pH (1-3): Slow hydrolysis to oxazole-4-carboxylic acid.

  • Oxidative Stress: Susceptible to S-oxidation (sulfine formation) by metabolic enzymes (FMOs, CYPs).

Experimental Characterization Protocols

To validate the theoretical values, the following self-validating protocols are recommended.

HPLC Method for Purity & Stability
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Oxazole

    
    -
    
    
    
    ) and 290 nm (Thioamide
    
    
    -
    
    
    ).
  • Note: Thioamides often have a distinct UV shift compared to amides; use the 290-310 nm region for specific identification.

pKa Determination (Spectrophotometric Titration)

Because the compound has extreme pKa values (very low basicity, high acidity), potentiometric titration is often inaccurate.

  • Prepare Stock: 10 mM in Methanol.

  • Buffer System: Universal buffer ranging from pH 1.0 to 13.0.

  • Measurement: Record UV-Vis spectra (200-400 nm) at each pH step.

  • Analysis: Plot the absorbance shift at

    
     vs. pH. The inflection point represents the pKa.
    

Characterization cluster_QC Quality Control Gate Sample Solid Sample (>98% Purity) Solubility Kinetic Solubility (pH 7.4, PBS) Sample->Solubility LogD LogD Determination (Shake Flask / HPLC) Sample->LogD HPLC HPLC-UV/MS Identity Confirmation Sample->HPLC Stability Metabolic Stability (Liver Microsomes) Solubility->Stability If > 10 µM

Figure 2: Physicochemical characterization workflow ensuring data integrity before biological testing.

Applications in Drug Design[1][2][3][4]

Bioisosterism

The replacement of an amide oxygen with sulfur (thioamide) in the oxazole-4-position offers specific advantages:

  • Proteolytic Resistance: Thioamides are poor substrates for proteases, enhancing the half-life of peptide-like drugs.

  • Conformational Restriction: The rotation barrier of the C-N bond in thioamides is higher than in amides, potentially locking the bio-active conformation.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 168 Da, this molecule is an excellent "fragment" starting point. It can be elaborated at the thioamide nitrogen (alkylation/acylation) or the oxazole C5 position (via C-H activation) to access larger chemical space.

References

  • Oxazole Chemistry: Kulkarni, S., et al. "Recent Developments in Oxazole Derivatives as Anticancer Agents."[1] Anti-Cancer Agents in Medicinal Chemistry, 2022.[1][2]

  • Thioamide Bioisosteres: Rappaport, H., et al. "Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres." Journal of the American Chemical Society, 2003.[3]

  • General Physicochemical Properties: PubChem Compound Summary for 2-Cyclopropyl-1,3-oxazole-4-carbothioamide (CID 132327714).

  • Bioisosterism in Drug Design: Kumari, S., et al. "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." Journal of Medicinal Chemistry, 2020.[3]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Substituted 1,3-Oxazole-4-carbothioamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-oxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] When functionalized with a carbothioamide group, a known bioisostere of the amide bond with its own unique pharmacological profile, the resulting 2-substituted 1,3-oxazole-4-carbothioamides represent a promising class of molecules for drug discovery and development.[5][6] This guide provides a comprehensive overview of the principal synthetic pathways to access these valuable compounds, grounded in established chemical transformations. We will delve into the strategic construction of the oxazole core, followed by the crucial installation of the carbothioamide functionality, offering field-proven insights into reaction mechanisms, experimental protocols, and the causality behind procedural choices.

A Strategic Approach: Retrosynthetic Analysis

To logically devise the synthesis of 2-substituted 1,3-oxazole-4-carbothioamides (I), a retrosynthetic analysis reveals two primary disconnection strategies. The most direct approach involves the thionation of a precursor nitrile (II) or amide. This nitrile intermediate is a key building block, accessible through established oxazole ring-forming reactions.

G Target 2-Substituted 1,3-Oxazole-4-carbothioamide (I) Intermediate_Nitrile 2-Substituted 1,3-Oxazole-4-carbonitrile (II) Target->Intermediate_Nitrile C=S Formation (Thionation) Starting_Materials α-Haloketone + Amide Intermediate_Nitrile->Starting_Materials Oxazole Ring Formation Intermediate_Amide 2-Substituted 1,3-Oxazole-4-carboxamide

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights a robust and modular two-stage synthesis. First, the construction of a diversely substituted oxazole-4-carbonitrile, followed by the conversion of the nitrile to the desired carbothioamide. This approach allows for significant variation in the R-group at the 2-position of the oxazole ring.

Primary Synthetic Pathway: Stepwise Construction and Thionation

This pathway is the most extensively validated in the literature for analogous structures. It involves the initial synthesis of a 2-substituted-1,3-oxazole-4-carbonitrile, which is then converted to the target carbothioamide.

Stage 1: Synthesis of 2-Substituted 1,3-Oxazole-4-carbonitrile

The formation of the oxazole ring can be efficiently achieved through the condensation of an α-haloketone with a primary amide.[7][8][9] This method, a variation of the Robinson-Gabriel synthesis, is a cornerstone of oxazole chemistry.[10]

G cluster_0 Stage 1: Oxazole Formation SM1 α-Haloketone Intermediate α-Acylamino Ketone Intermediate SM1->Intermediate SM2 Primary Amide (R-CONH2) SM2->Intermediate Product 2-Substituted 1,3-Oxazole-4-carbonitrile Intermediate->Product Cyclodehydration G cluster_1 Stage 2: Thionation Start 2-Substituted 1,3-Oxazole-4-carbonitrile Product 2-Substituted 1,3-Oxazole-4-carbothioamide Start->Product Reagent Lawesson's Reagent Reagent->Product Thionation in Dioxane/Toluene

Sources

An In-Depth Technical Guide to the In-Silico Modeling of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines a comprehensive, multi-scale in-silico modeling workflow for the characterization of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide, a novel chemical entity with potential therapeutic applications. In the absence of pre-existing experimental data, this document serves as a strategic roadmap for researchers, leveraging advanced computational techniques to predict the molecule's physicochemical properties, identify potential biological targets, evaluate binding affinity and dynamics, and forecast its pharmacokinetic profile. By integrating quantum mechanics, molecular docking, molecular dynamics simulations, and ADMET predictions, this workflow provides a robust framework for hypothesis-driven drug discovery, enabling the prioritization of resources for subsequent experimental validation.

Introduction

The convergence of high-performance computing and sophisticated algorithms has positioned in-silico modeling as an indispensable pillar of modern drug discovery.[1] These computational approaches offer a predictive lens into the complex interactions between small molecules and biological systems, significantly accelerating the identification and optimization of new therapeutic agents.[2] This guide focuses on a specific, novel compound: 2-Cyclopropyl-1,3-oxazole-4-carbothioamide .

The structure of this molecule is a composite of three distinct chemical moieties, each with a history of significance in medicinal chemistry:

  • The Cyclopropyl Ring: This strained, three-membered carbocycle is frequently incorporated into drug candidates to introduce conformational rigidity and improve metabolic stability.[3][4] Its unique electronic properties can also influence binding interactions and pharmacokinetic profiles, though it can sometimes be a site for metabolic bioactivation.[5][6]

  • The 1,3-Oxazole Ring: A five-membered aromatic heterocycle, the oxazole scaffold is a common feature in a wide array of biologically active compounds, known to exhibit antiviral, anti-inflammatory, and anticancer properties.[7][8][9] Its planar, electron-deficient nature facilitates strong intermolecular interactions with biological targets.[7]

  • The Carbothioamide (Thioamide) Group: As a bioisostere of the more common amide bond, the thioamide group possesses distinct electronic and steric properties. It is a stronger hydrogen bond donor but a weaker acceptor than its amide counterpart, a feature that can be exploited to fine-tune interactions within a protein's binding site.[10]

Given the untapped potential of this specific combination of functional groups, a systematic in-silico investigation is warranted. The objective of this whitepaper is to detail a rigorous, step-by-step computational methodology to build a comprehensive profile of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide, guiding its journey from a mere structure to a potential drug lead.

Part I: Ligand Preparation and Quantum Mechanical Characterization

Causality: Before simulating the interaction of a ligand with a biological system, it is imperative to establish an accurate and energetically favorable three-dimensional conformation of the molecule itself. Classical molecular mechanics force fields may not adequately capture the nuances of the strained cyclopropyl ring or the specific electron distribution of the oxazole-thioamide system. Therefore, we turn to quantum mechanics (QM) for a more fundamental and accurate description.[11] Density Functional Theory (DFT) is selected as it offers a robust balance between computational accuracy and resource efficiency, making it a workhorse in modern computational chemistry.[12][13][14]

Protocol 1: Ligand Geometry Optimization and Electronic Analysis
  • 2D to 3D Conversion: Sketch the 2D structure of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide in a molecular editor (e.g., ChemDraw, MarvinSketch) and generate an initial 3D conformation.

  • Quantum Mechanical Optimization:

    • Import the 3D structure into a QM software package (e.g., Gaussian, ORCA).

    • Perform a full geometry optimization using a DFT functional, such as B3LYP or the more recent r2SCAN-D4, which is noted for its robustness with drug-like molecules.[13]

    • Employ a suitable basis set, such as 6-31G(d), to ensure sufficient flexibility for describing the electronic structure.

    • The optimization is considered complete when the forces on the atoms and the energy change between steps fall below a predefined threshold, ensuring the structure is at a true energy minimum.

  • Property Calculation: Following optimization, perform a single-point energy calculation to derive key electronic properties, including the molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Data Presentation: Predicted Quantum Mechanical Properties
PropertyPredicted ValueSignificance in Drug Design
Optimized Energy (Hartrees) TBDProvides the ground-state energy of the most stable conformer.
HOMO Energy (eV) TBDIndicates the molecule's propensity to donate electrons.
LUMO Energy (eV) TBDIndicates the molecule's propensity to accept electrons.
HOMO-LUMO Gap (eV) TBDRelates to chemical reactivity and stability.
Dipole Moment (Debye) TBDInfluences solubility and membrane permeability.
Molecular Electrostatic Potential (Visualization)Maps regions of positive and negative charge, predicting sites for non-covalent interactions.

Part II: Target Identification and Druggability Assessment

Causality: For a novel compound without a known biological target, the initial and most critical step is to generate viable hypotheses. A dual-pronged approach, combining ligand-based and structure-based methods, casts the widest net for potential protein partners. Ligand-based methods leverage the principle that structurally or electronically similar molecules often share biological targets, while structure-based (or "inverse docking") methods explore the physical complementarity of our ligand against a vast array of known protein binding sites.[1][15][16]

Target_Identification_Workflow cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach Ligand Optimized Ligand (from Part I) Pharmacophore Pharmacophore Model Generation Ligand->Pharmacophore InverseDock Inverse Docking Ligand->InverseDock DB1 Pharmacophore Database Screening (e.g., ZINCPharmer) Pharmacophore->DB1 Combine Combine & Rank Hits DB1->Combine DB2 Protein Structure Database (e.g., PDB, scPDB) InverseDock->DB2 InverseDock->Combine Pathway Pathway & Disease Association Analysis Combine->Pathway Hypothesis Prioritized Target Hypotheses Pathway->Hypothesis

Caption: Workflow for computational target identification.
Protocol 2: Ligand-Based Pharmacophore Screening
  • Pharmacophore Model Generation: Using software like LigandScout or MOE, generate a pharmacophore model from the QM-optimized structure of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide.[17] Key features would likely include:

    • Hydrogen Bond Donor (from the N-H of the thioamide).

    • Hydrogen Bond Acceptor (from the sulfur of the thioamide and the nitrogen/oxygen of the oxazole).

    • Hydrophobic/Aromatic features (from the cyclopropyl and oxazole rings).

  • Database Screening: Screen this pharmacophore model against a pre-compiled database of molecules with known biological targets (e.g., ChEMBL).[16]

  • Hit Analysis: Analyze the resulting hits. Targets that are frequently associated with the retrieved active compounds are considered potential targets for our query molecule.

Protocol 3: Structure-Based Inverse Docking
  • Target Library Preparation: Utilize a curated library of druggable protein binding sites from the Protein Data Bank (PDB).

  • Docking Simulation: Perform a high-throughput docking calculation, attempting to fit 2-Cyclopropyl-1,3-oxazole-4-carbothioamide into each binding site in the library.

  • Scoring and Ranking: Rank the protein targets based on the predicted binding affinity (docking score). Targets with the most favorable scores are considered potential candidates.[1]

The outputs from both protocols are then combined, and the resulting list of potential targets is analyzed for disease relevance and biological plausibility to select one or more high-priority candidates for more detailed investigation.

Part III: Molecular Docking and Binding Mode Analysis

Causality: Once a priority target is selected, molecular docking predicts the most probable binding pose and estimates the strength of the interaction.[18][19] This provides the first structural hypothesis of how the ligand achieves its effect at the molecular level. A robust docking protocol is self-validating; it should first be able to reproduce the known binding pose of a co-crystallized ligand (if available) before being applied to the novel compound.

Docking_Workflow PDB Fetch Target PDB Structure PrepP Prepare Protein: - Remove Water/Ligands - Add Hydrogens - Assign Charges PDB->PrepP Grid Define Docking Grid Box (around active site) PrepP->Grid PrepL Prepare Ligand: - Load QM Structure - Assign Charges - Define Rotatable Bonds Dock Run Docking (e.g., AutoDock Vina) PrepL->Dock Grid->Dock Analyze Analyze Results: - Rank by Score - Visualize Poses - Identify Interactions Dock->Analyze Output Binding Affinity (kcal/mol) Predicted Binding Pose Analyze->Output

Caption: Standard workflow for molecular docking.
Protocol 4: Molecular Docking with AutoDock Vina
  • Receptor Preparation:

    • Download the 3D structure of the chosen target protein from the RCSB PDB.[20]

    • Using visualization software like UCSF Chimera or AutoDock Tools, prepare the protein by removing water molecules, co-solvents, and any existing ligands.[20][21]

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

  • Ligand Preparation:

    • Load the QM-optimized structure of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

  • Grid Box Generation: Define a three-dimensional grid box that encompasses the known active site of the target protein. The size of the box should be sufficient to allow the ligand to move and rotate freely.

  • Docking Execution: Run the AutoDock Vina simulation.[18] The program will systematically sample different conformations and orientations of the ligand within the grid box, using a scoring function to estimate the binding affinity for each pose.

  • Results Analysis:

    • Examine the output file, which ranks the predicted binding poses by their calculated binding affinity (in kcal/mol). Lower values indicate stronger predicted binding.[18]

    • Visually inspect the top-ranked poses to analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein residues.

Data Presentation: Sample Docking Results
Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type(s)
1TBDe.g., Gln121, Phe25, Trp84H-Bond, Hydrophobic, Pi-Stacking
2TBDe.g., Gln121, Val80, Leu22H-Bond, Hydrophobic
3TBDe.g., Tyr119, Phe25, Met78H-Bond, Pi-Stacking, Hydrophobic

Part IV: Elucidating Dynamic Behavior: Molecular Dynamics (MD) Simulations

Causality: Molecular docking provides a static snapshot of a potential binding event. However, biological systems are inherently dynamic. MD simulations are essential to validate the stability of the docked pose over time in a more realistic, solvated environment.[22] This step tests whether the initial favorable interactions predicted by docking are maintained or if the ligand is unstable and dissociates from the binding pocket. We will use GROMACS, a highly efficient and widely used open-source MD engine.[23]

MD_Workflow Input Best Docked Pose (Protein-Ligand Complex) Topology Generate Topologies (Protein & Ligand Force Fields) Input->Topology Solvate Create Solvated System (Add Water Box & Ions) Topology->Solvate Minim Energy Minimization Solvate->Minim Equil Equilibration (NVT & NPT Ensembles) Minim->Equil Prod Production MD Run (e.g., 100 ns) Equil->Prod Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Analysis

Caption: Workflow for protein-ligand MD simulation.
Protocol 5: GROMACS MD Simulation
  • System Preparation:

    • Use the highest-ranked docked pose as the starting structure.

    • Select appropriate force fields (e.g., CHARMM36m for the protein, CGenFF for the ligand).[24] Generate topology and parameter files for both the protein and the ligand.

    • Place the complex in a periodic simulation box (e.g., dodecahedron) and solvate it with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.[25]

  • Energy Minimization: Perform a steep-descent energy minimization to relax the system and remove any steric clashes introduced during the setup phase.

  • Equilibration:

    • Perform a short simulation (e.g., 1 ns) in the NVT (constant Number of particles, Volume, and Temperature) ensemble to allow the system to reach the target temperature (e.g., 300 K). Position restraints are typically applied to the protein and ligand heavy atoms.

    • Perform a subsequent simulation (e.g., 5-10 ns) in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to adjust the system density to the target pressure (e.g., 1 bar).[25]

  • Production Run: Execute the production MD simulation for a duration sufficient to observe the stability of the complex (e.g., 100-500 ns) with all restraints removed.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability and dynamics of the system.[22][26] Key metrics include:

    • Root Mean Square Deviation (RMSD): To measure the conformational stability of the protein backbone and the ligand's binding pose relative to the starting structure.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To quantify the persistence of key hydrogen bonds identified during docking.

    • Interaction Energy: To calculate the non-bonded interaction energy between the ligand and the protein over time.[22]

Part V: Quantitative Prediction: Binding Free Energy Calculations

Causality: While docking scores provide a rapid ranking of binding poses, they are not a direct measure of binding affinity. Binding free energy calculations offer a more rigorous, albeit computationally intensive, method to predict the strength of the protein-ligand interaction.[27][28] Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) provide a good compromise between accuracy and computational cost, making them suitable for lead optimization.

Protocol 6: MM/PBSA Binding Free Energy Calculation
  • Snapshot Extraction: From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., 100-200 frames) at regular intervals.

  • Energy Calculation: For each snapshot, calculate the following energy terms:

    • The total energy of the protein-ligand complex.

    • The total energy of the protein alone.

    • The total energy of the ligand alone.

  • Free Energy Decomposition: The binding free energy (ΔG_bind) is calculated by summing the changes in molecular mechanical gas-phase energy (ΔE_MM), the solvation free energy (ΔG_solv), and the conformational entropy (-TΔS).

  • Averaging: The final ΔG_bind is the average value calculated across all extracted snapshots.

Data Presentation: Comparison of Affinity Metrics
MetricPredicted ValueUnitLevel of Rigor
Docking Score (Vina) TBDkcal/molLow (Scoring Function)
Interaction Energy (MD) TBDkJ/molMedium (Force Field)
ΔG_bind (MM/PBSA) TBDkcal/molHigh (End-point Free Energy)

Part VI: Predicting Drug-Likeness: In-Silico ADMET Profiling

Protocol 7: Comprehensive ADMET Prediction
  • Property Prediction: The platform will compute a wide range of properties based on its underlying models.

  • Analysis: Critically evaluate the predicted properties against established thresholds for orally bioavailable drugs. Pay close attention to potential liabilities, such as:

    • Poor aqueous solubility or intestinal absorption.

    • Predicted inhibition of major Cytochrome P450 (CYP) enzymes, which could lead to drug-drug interactions.

    • Predicted cardiotoxicity (hERG inhibition).

    • Violation of Lipinski's Rule of Five.

Data Presentation: Predicted ADMET Profile
CategoryPropertyPredicted ValueFavorable Range
Physicochemical Molecular WeightTBD< 500 g/mol
LogPTBD< 5
H-Bond DonorsTBD< 5
H-Bond AcceptorsTBD< 10
Absorption Caco-2 PermeabilityTBDHigh
Human Intestinal AbsorptionTBD> 80%
Distribution BBB PermeabilityTBDProject Dependent
Plasma Protein BindingTBD< 95%
Metabolism CYP2D6 InhibitorTBDNo
CYP3A4 InhibitorTBDNo
Toxicity hERG InhibitorTBDNo
AMES MutagenicityTBDNo

Synthesis and Conclusion

This technical guide has laid out a systematic and multi-faceted in-silico workflow to characterize the novel molecule 2-Cyclopropyl-1,3-oxazole-4-carbothioamide. By progressing from fundamental quantum mechanical analysis to target identification, binding mode prediction, dynamic stability assessment, and finally to ADMET profiling, this comprehensive approach allows for the construction of a detailed "virtual" profile of the compound before any resource-intensive laboratory synthesis or testing is undertaken.

The results from this computational cascade will generate specific, testable hypotheses regarding the molecule's mechanism of action, binding affinity, and drug-like properties. These data-driven insights are critical for making informed decisions, guiding the design of more potent and safer analogues, and ultimately accelerating the translation of a promising chemical structure into a viable therapeutic candidate. The next logical step would be the chemical synthesis of the compound and experimental validation of the most promising computational predictions, starting with binding assays against the highest-ranked putative targets.

References

  • MDPI. (2025, June 30).
  • Taylor & Francis Online. (2025, December 19). Full article: Quantum mechanics in drug design: Progress, challenges, and future frontiers.
  • MtoZ Biolabs.
  • IJIRT. The role of quantum Mechanics in revolutionizing drug discovery.
  • Drug Discovery News. (2025, November 20).
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  • In Silico Target Discovery. (2023, July 24).
  • Deep Origin. (2025, January 10).
  • PMC. (2022, October 20). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets.
  • GROMACS Tutorials. GROMACS Tutorial - Protein-Ligand Complex.
  • RSC Publishing. Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model.
  • PubMed.
  • Angelo Raymond Rossi.
  • GROMACS Tutorials. GROMACS Tutorials.
  • Accounts of Chemical Research. (2025, October 10).
  • BioExcel Building Blocks. GROMACS Protein-Ligand Complex MD Setup tutorial.
  • Creative Biolabs. In Silico Technology for Target Prediction and Screening.
  • PNAS.
  • YouTube. (2025, May 26).
  • Portal. (2024, March 28).
  • MDPI. (2024, January 04). Binding Free Energy Calculation Based on the Fragment Molecular Orbital Method and Its Application in Designing Novel SHP-2 Allosteric Inhibitors.
  • Aurigene Pharmaceutical Services. (2025, January 30). ADMET Predictive Models | AI-Powered Drug Discovery.
  • Aurlide. (2025, September 27).
  • PubMed. (2023, January 29).
  • Google Books. (2006, June 13).
  • Bonvin Lab. Small molecule docking.
  • Sygnature Discovery. ADMET Prediction Software.
  • Taylor & Francis Online. (2025, November 27).
  • Oxazole-Based Molecules in Anti-viral Drug Development. (2025, December 23).
  • ResearchGate. (2025, August 06). Molecular Modeling, Drug Design and Binding Evaluation of New Oxazole Derivatives as Cyclooxygenase Inhibitors | Request PDF.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Bálint Gál Burns Group. (2013, November 21). The chemistry and biology of cyclopropyl compounds.
  • ACS Omega. (2022, August 15).
  • Medium. (2025, April 08). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools.
  • PubMed Central. Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen.
  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments.
  • MDPI. (2023, October 10). Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors.
  • KBbox. Small Molecule Docking - KBbox: Methods.
  • PMC.
  • Hypha Discovery Blogs. (2021, September 23). Metabolism of cyclopropyl groups.
  • ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities.
  • PMC. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents.
  • DergiPark. (2021, June 25).
  • Pharmacophore Modeling in Drug Discovery: Methodology and Current St
  • SpringerLink. (2025, October 13). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
  • ResearchGate. Contemporary Applications of Thioamides and Methods for Their Synthesis.
  • PMC.
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.
  • Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole deriv

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The Oxazole Scaffold in Medicinal Chemistry: Synthetic Versatility and Pharmacological Scope

[1][2][3][4]

Executive Summary

The 1,3-oxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its unique electronic profile, metabolic stability, and capacity for bioisosteric replacement. Unlike its congener furan, the oxazole ring incorporates a pyridine-like nitrogen at position 3, conferring weak basicity (pKa ~0.[1]8) and hydrogen-bond acceptor capabilities. This guide provides a technical analysis of oxazole derivatives, focusing on their physicochemical properties, robust synthetic protocols (specifically the Van Leusen reaction), and structure-activity relationships (SAR) in oncology and inflammation.

Physicochemical Profile & Bioisosterism[3]

Electronic Structure

Oxazole is a planar, five-membered aromatic heterocycle containing 6

2
  • Aromaticity: Less aromatic than thiophene or pyrrole but sufficiently stable to resist rapid oxidative metabolism in many contexts.

  • Basicity: The lone pair on N3 is available for protonation, though the inductive effect of O1 makes it weakly basic.

  • Acidity: The proton at C2 is relatively acidic (pKa ~20) due to the inductive withdrawal by both heteroatoms, facilitating direct C-H activation strategies.

Peptide Bond Bioisosterism

One of the most critical applications of the oxazole ring is its use as a bioisostere for the amide (peptide) bond. The 2,4-disubstituted oxazole mimics the spatial arrangement and electronic distribution of the trans-amide bond, improving oral bioavailability and proteolytic stability.

Table 1: Comparative Physicochemical Properties of 1,3-Azoles

PropertyOxazoleThiazoleImidazoleRelevance to Drug Design
Heteroatoms O, NS, NN, NHDetermines H-bond capability.[3]
Boiling Point 69-70°C117°C256°CCorrelates with intermolecular forces (dipole/H-bond).
pKa (Conj. Acid) 0.82.57.0Oxazole is the least basic; remains neutral at physiological pH.
Lipophilicity (LogP) ~0.8~2.0~ -0.08Oxazole offers a "middle ground" for solubility/permeability balance.
H-Bonding Acceptor (N)Acceptor (N)AmphotericOxazole acts primarily as an acceptor.

Synthetic Methodologies

While classical methods like the Robinson-Gabriel cyclodehydration (dehydration of 2-acylaminoketones) remain useful, they often require harsh acidic conditions. Modern medicinal chemistry favors the Van Leusen Oxazole Synthesis for its mild conditions and ability to access 5-substituted oxazoles directly from aldehydes.

Validated Protocol: Van Leusen Oxazole Synthesis

This protocol utilizes Tosylmethyl Isocyanide (TosMIC) to convert aldehydes into 5-substituted oxazoles.[4][5][6] It is a self-validating system where the evolution of the product can be monitored by the disappearance of the characteristic isocyanide peak in IR or the aldehyde proton in NMR.

Reagents & Materials:

  • Aldehyde substrate (1.0 equiv)[5]

  • Tosylmethyl Isocyanide (TosMIC) (1.1 equiv)[5]

  • Potassium Carbonate (

    
    ) (2.0 equiv)[5]
    
  • Methanol (MeOH) (anhydrous preferred)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) and TosMIC (1.1 mmol, 215 mg) in MeOH (10 mL).

  • Base Addition: Add

    
     (2.0 mmol, 276 mg) in a single portion.
    
  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) under a nitrogen atmosphere.

  • Monitoring: Stir at reflux for 2–4 hours. Monitor reaction progress via TLC (typically Hexane:EtOAc). The formation of the oxazole is often indicated by a fluorescent spot under UV.

  • Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry the combined organic layers over

    
    , filter, and concentrate. Purify the crude residue via silica gel flash chromatography.
    

Mechanism of Action (Causality): The reaction proceeds via a base-catalyzed aldol-type condensation of the deprotonated TosMIC with the aldehyde, followed by cyclization to a 2-oxazoline intermediate. Spontaneous elimination of p-toluenesulfinic acid (TosH) drives the aromatization to the final oxazole.

Mechanistic Visualization

The following diagram details the Van Leusen pathway, highlighting the critical elimination step that ensures aromaticity.

VanLeusenMechanismTosMICTosMIC(Tosylmethyl Isocyanide)BaseBase (K2CO3)DeprotonationTosMIC->BaseAnionTosMIC Anion(Nucleophile)Base->Anion- H+Intermediate1Betaine/AldolAdductAnion->Intermediate1+ AldehydeAldehydeAldehyde(Electrophile)Aldehyde->Intermediate1Cyclization5-Endo-DigCyclizationIntermediate1->CyclizationOxazoline4-Tosyl-2-oxazolineIntermediateCyclization->OxazolineEliminationElimination ofTsOHOxazoline->EliminationProduct5-SubstitutedOxazoleElimination->Product- TsOH(Aromatization)

Figure 1: Mechanistic pathway of the Van Leusen Oxazole Synthesis, highlighting the key aromatization step.

Therapeutic Applications & SAR

Oncology: Kinase Inhibition

Oxazoles are potent scaffolds in oncology, particularly as kinase inhibitors. The ring serves as a linker that orients pharmacophores into specific pockets of enzymes like VEGFR or EGFR.

  • Case Study: Mubritinib (TAK-165) utilizes an oxazole core to inhibit HER2 tyrosine kinase.

  • Mechanism: The oxazole nitrogen can accept hydrogen bonds from the kinase hinge region, while the aromatic ring engages in

    
    -stacking interactions with phenylalanine or tyrosine residues in the binding pocket.
    
Inflammation: COX Inhibitors[13]
  • Case Study: Oxaprozin (Daypro) is a non-steroidal anti-inflammatory drug (NSAID).

  • Structure: 4,5-Diphenyl-2-oxazolepropionic acid.

  • SAR Insight: The bulky phenyl groups at C4 and C5 restrict rotation, locking the molecule into a conformation that fits the cyclooxygenase (COX) active site, while the acid moiety at C2 interacts with the requisite arginine residue.

Structure-Activity Relationship (SAR) Logic

The substitution pattern on the oxazole ring dictates its biological target profile.

  • Position C2:

    • Effect: Most accessible for functionalization (via lithiation).

    • Role: Often bears the "warhead" or solubilizing group. High acidity allows for metabolic interactions but can be blocked by alkylation.

  • Position C4:

    • Effect: Modulates lipophilicity.[2]

    • Role: Bulky groups here (e.g., phenyl) can induce twist, improving selectivity by preventing binding to flat, off-target receptors.

  • Position C5:

    • Effect: Electronic tuning.

    • Role: Electron-withdrawing groups at C5 increase the acidity of C2; electron-donating groups stabilize the ring against nucleophilic attack.

OxazoleSAROxazoleCoreOxazole Scaffold(1,3-azole)C2C2 Position(Between O and N)OxazoleCore->C2N3N3 Nitrogen(Pyridine-like)OxazoleCore->N3C4C4 PositionOxazoleCore->C4C5C5 PositionOxazoleCore->C5AcidityHigh Acidity (pKa ~20)Site of Metabolic AttackC2->AcidityHBondH-Bond AcceptorKinase Hinge BindingN3->HBondLipophilicityLipophilicity ModulationSteric GatekeeperC4->LipophilicityBioisosterePeptide Bond Mimic(trans-amide)C5->BioisostereBlock with Alkyl/Aryl\nto improve t1/2Block with Alkyl/Arylto improve t1/2Acidity->Block with Alkyl/Aryl\nto improve t1/2

Figure 2: Pharmacophore map of the oxazole ring, detailing the functional role of each position in drug design.

Future Outlook: Covalent Inhibitors & PROTACs

The future of oxazole chemistry lies in Targeted Protein Degradation (PROTACs) and Covalent Inhibition .[7]

  • Covalent Warheads: The inherent reactivity of the oxazole C2 position can be tuned to react with specific cysteine residues in a target protein, converting reversible inhibitors into irreversible ones.

  • PROTAC Linkers: Due to its rigidity and defined geometry, the oxazole ring is increasingly used as a semi-rigid linker in PROTACs to improve the orientation of the E3 ligase relative to the target protein, enhancing ubiquitination efficiency.

References

  • Review on Chemistry of Oxazole derivatives: Joshi, S. et al. "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective." Egyptian Journal of Basic and Applied Sciences, 2023.[7] Link

  • Van Leusen Synthesis Protocol: Benchchem. "The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies." Link

  • Anticancer Activity: Nath, M. et al. "Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies."[8] Anticancer Agents in Medicinal Chemistry, 2022.[7][8] Link

  • FDA Approved Drugs: "Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies." RSC Medicinal Chemistry, 2025.[9] Link

  • Physicochemical Properties: "Theoretical study of structure, pKa, lipophilicity... of some centrally acting antihypertensives." ResearchGate, 2025. Link

Methodological & Application

Protocol for dissolving 2-Cyclopropyl-1,3-oxazole-4-carbothioamide for in-vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solubilization & Handling of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide

Introduction: The Stability-Solubility Paradox

2-Cyclopropyl-1,3-oxazole-4-carbothioamide is a specialized heterocyclic scaffold often utilized in medicinal chemistry as a bioisostere for amides or as a fragment in fragment-based drug discovery (FBDD).[1] The incorporation of the thioamide group (


) imparts unique electronic properties—enhancing lipophilicity and proteolytic stability compared to its oxo-analogs—but simultaneously introduces significant handling challenges.[1]

The presence of the cyclopropyl moiety (high ring strain, lipophilic) combined with the oxazole-thioamide core creates a molecule that is sparingly soluble in aqueous media and prone to oxidative degradation and photosensitivity. This protocol addresses the "crash-out" risk during aqueous dilution and the photochemical instability of the thioamide bond, ensuring high data fidelity in enzymatic and cell-based assays.

Physicochemical Profile & Solubility Logic

To design a robust protocol, we must first understand the molecular forces at play.

PropertyValue (Approx.)Implication for Protocol
Molecular Weight ~168.22 g/mol Small molecule; rapid diffusion but prone to aggregation.[1]
LogP (Predicted) 1.2 – 1.8Moderately lipophilic. Requires organic co-solvent (DMSO).
H-Bond Donors 1 (Thioamide -NH2)Potential for dimerization in non-polar solvents.[1]
H-Bond Acceptors 2 (Oxazole N, Thioamide S)Sulfur is a "soft" acceptor; interacts strongly with soft metals.
pKa ~11-12 (Thioamide NH)Weakly acidic; stable in neutral buffers but deprotonates at high pH.[1]
Key Risk Thioamide S-Oxidation Sulfur is prone to oxidation to sulfoxide/sulfone if air-exposed.[1]

Scientific Rationale: The crystal lattice energy of thioamides is often higher than amides due to strong intermolecular hydrogen bonding (N-H···S). Therefore, breaking the lattice requires a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) that can disrupt these bonds without participating in proton exchange.

Protocol Phase 1: Stock Solution Preparation (The "Golden" Standard)

Objective: Create a stable, high-concentration stock solution (typically 10–50 mM) free of micro-precipitates.

Reagents:

  • Compound: 2-Cyclopropyl-1,3-oxazole-4-carbothioamide (Solid).[1]

  • Solvent: Anhydrous DMSO (Grade: Cell Culture, ≥99.9% purity). Avoid Ethanol due to volatility.[1]

Workflow:

  • Environment: Work under low-light conditions (amber light) or minimize exposure to fluorescent lab lights. Thioamides can undergo photoisomerization or desulfurization under UV/blue light [1].

  • Weighing: Weigh the target mass into a glass vial (amber borosilicate). Do not use plastic microfuge tubes for initial dissolution; thioamides can leach plasticizers or adsorb to polypropylene.[1]

  • Solvent Addition: Add Anhydrous DMSO to achieve a concentration of 50 mM .

    • Calculation: Volume (mL) = [Mass (mg) / MW (168.22)] / Concentration (M).

  • Dissolution: Vortex gently for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature (25°C) for 3–5 minutes. Do not heat above 37°C to prevent thermal degradation of the thioamide.

  • Visual QC: Hold the vial against a dark background with a focused light source. The solution must be optically clear. Any turbidity indicates undissolved crystallites which will skew IC50 data.

Protocol Phase 2: Storage & Aliquoting

The "Freeze-Thaw" Trap: Repeated freeze-thaw cycles induce condensation inside the tube, introducing water.[1] Water in DMSO heats up upon freezing (exothermic crystallization) and can hydrolyze the thioamide to an amide or acid over time.

  • Aliquoting: Immediately dispense the Master Stock into single-use aliquots (e.g., 20–50 µL) using high-quality polypropylene (PP) or amber glass vials.

  • Inert Gas Overlay: (Optional but Recommended) Gently blow a stream of Argon or Nitrogen over the liquid surface before capping to displace oxygen and prevent oxidative desulfurization [2].

  • Storage: Store at -80°C . Stable for 6 months.

    • Note: At -20°C, DMSO may remain in a "slushy" state depending on impurities, accelerating degradation. -80°C ensures a solid matrix.[1]

Protocol Phase 3: Assay Medium Preparation (The "Crash-Out" Risk)

Directly pipetting 100% DMSO stock into an aqueous buffer often causes local precipitation (the "plume" effect) because the compound solubility drops exponentially as water content increases.

The "Intermediate Dilution" Method:

  • Step A (Intermediate Stock): Dilute the 50 mM DMSO stock 1:10 or 1:20 into DMSO first, creating a working stock (e.g., 5 mM or 2.5 mM).

  • Step B (The Aqueous Step): Prepare the assay buffer (e.g., PBS, HEPES, or Culture Media).

  • Step C (Rapid Dispersion):

    • Place the pipette tip containing the DMSO working stock submerged into the center of the aqueous buffer volume.

    • Dispense quickly and immediately vortex or pipette up-and-down.[1]

    • Target: Final DMSO concentration should be ≤ 0.5% (v/v) to avoid solvent toxicity in cells or enzyme denaturation.

Table 1: Solubility Troubleshooting Guide

ObservationDiagnosisRoot CauseCorrective Action
Turbidity/Cloudiness Precipitation"Crash-out" upon aqueous contact.[1]Use "Intermediate Dilution" method. Warm buffer to 37°C before addition.
Color Change (Yellowing) OxidationThioamide oxidizing to S-oxide.[1]Discard stock. Prepare fresh under Argon. Check storage temp.
Loss of Potency Hydrolysis/AdsorptionCompound stuck to plastic or hydrolyzed.Use glass-coated plates or low-binding plastics.[1] Verify pH < 8.0.

Visualization: Dissolution & Dilution Workflow

The following diagram illustrates the critical path from solid powder to assay well, highlighting the decision nodes for maintaining solubility.

G cluster_0 Critical Control Point: Light & Air Powder Solid Compound (Amber Vial) DMSO_Stock Master Stock (50 mM in DMSO) Powder->DMSO_Stock Dissolve (No Heat) QC_Check Visual QC: Clear? DMSO_Stock->QC_Check QC_Check->DMSO_Stock No (Sonicate) Aliquot Single-Use Aliquots (-80°C Storage) QC_Check->Aliquot Yes Work_Stock Working Stock (1-5 mM in DMSO) Aliquot->Work_Stock Thaw (RT, Dark) Assay_Well Assay Well (<0.5% DMSO) Work_Stock->Assay_Well Rapid Dispersion (Submerged Tip)

Figure 1: Optimized workflow for solubilizing 2-Cyclopropyl-1,3-oxazole-4-carbothioamide, emphasizing the Visual QC checkpoint and intermediate dilution steps to prevent precipitation.

Quality Control: The Spectral Check

Before running a high-value assay, validate the integrity of your stock solution using UV-Vis spectrophotometry.[1]

  • Thioamide Signature: Thioamides exhibit a characteristic

    
     transition that is red-shifted compared to amides [3].[1][2]
    
  • Protocol: Dilute a small aliquot of the stock to 50 µM in Ethanol or DMSO.

  • Expectation: Look for an absorption maximum (

    
    ) typically around 260–275 nm  (depending on the oxazole conjugation).
    
  • Failure Mode: A significant blue-shift (to <240 nm) suggests hydrolysis to the amide (loss of sulfur).

References

  • Thioamide Photochemistry: Karpowicz, E. J., et al. (2020).[3] "Studies of Thioamide Effects on Serine Protease Activity."[4] ACS Chemical Biology, 15(3), 774-779.[4] Link Establishes the sensitivity of thioamides to environmental conditions and their utility in bioassays.

  • Oxidative Stability of Thioamides: Huang, Y., et al. (2008). "Thioamides: Biosynthesis and Chemical Applications." Journal of Peptide Science, 14, 262.[3] Link Provides foundational knowledge on the stability of thioamide bonds vs. amides.

  • Bioisosterism in Drug Design: Tsuji, K., et al. (2023).[5] "Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors." Journal of Medicinal Chemistry, 66(19), 13516–13529.[2] Link Demonstrates the application and handling of heterocyclic thioamides in modern drug discovery workflows.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

The Art of the Oxazole: A Guide to the Total Synthesis of Oxazole-Containing Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Motif in Natural Products and Drug Discovery

Oxazole-containing natural products are a diverse and fascinating class of molecules, many of which are of marine origin.[1] These compounds exhibit a wide spectrum of potent biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[2][3][4] The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a key structural feature that often plays a crucial role in the bioactivity of these molecules.[1] It can confer conformational rigidity to peptide backbones and participate in crucial binding interactions with biological targets.[1] The unique and complex architectures of oxazole-containing natural products, such as Diazonamide A, Muscoride A, Hennoxazole A, and Phorboxazole A, present formidable challenges to synthetic chemists and have spurred the development of innovative and elegant synthetic strategies. This guide provides a detailed overview of the key methodologies for the construction of the oxazole ring and their application in the total synthesis of these remarkable natural products.

Core Synthetic Strategies for Oxazole Ring Formation

The construction of the oxazole ring is a pivotal step in the total synthesis of these natural products. Several methods have been developed, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern of the oxazole and the functional group tolerance required for the specific synthetic route.

The Robinson-Gabriel Synthesis and its Modern Variants

The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles from 2-acylamino ketones under dehydrating acidic conditions.[5][6] The reaction proceeds via an intramolecular cyclization followed by dehydration. While traditional conditions often employ harsh reagents like concentrated sulfuric acid or phosphorus pentoxide, modern variations have been developed that utilize milder reagents, making the method more applicable to sensitive substrates.[6]

A significant advancement is the two-step, one-pot procedure developed by Wipf and Miller, which is particularly useful for the synthesis of oxazoles from β-hydroxy amides derived from amino acids.[7] This biomimetic approach involves the oxidation of the β-hydroxy amide to the corresponding β-keto amide using the Dess-Martin periodinane (DMP), followed by an in-situ cyclodehydration.[7]

Experimental Protocol: Modified Robinson-Gabriel Synthesis (Wipf-Miller Protocol) [7]

This protocol describes the synthesis of a 2,4-disubstituted oxazole from a serine- or threonine-derived β-hydroxy amide.

Step 1: Oxidation of the β-Hydroxy Amide

  • To a solution of the β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at room temperature is added Dess-Martin periodinane (1.1-1.5 eq) in one portion.

  • The reaction mixture is stirred at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). The mixture is stirred vigorously until the layers become clear.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered. The solvent is removed under reduced pressure to yield the crude β-keto amide, which is used in the next step without further purification.

Causality Behind Experimental Choices:

  • Dess-Martin Periodinane (DMP): DMP is a mild and selective oxidizing agent that is well-suited for sensitive substrates containing multiple functional groups.[8][9][10] It operates under neutral conditions, minimizing the risk of side reactions such as epimerization, which can be a problem with other oxidants.[11]

  • Quenching with NaHCO₃ and Na₂S₂O₃: The basic NaHCO₃ neutralizes the acetic acid byproduct of the DMP oxidation, while the Na₂S₂O₃ reduces the excess periodinane and the iodinane byproduct to water-soluble species, facilitating their removal during the aqueous workup.

Step 2: Cyclodehydration to the Oxazole

  • The crude β-keto amide from the previous step is dissolved in anhydrous acetonitrile (CH₃CN) or tetrahydrofuran (THF).

  • Triethylamine (Et₃N, 3.0-4.0 eq) and triphenylphosphine (PPh₃, 1.5-2.0 eq) are added to the solution.

  • The mixture is cooled to 0 °C, and a solution of iodine (I₂, 1.5-2.0 eq) in the same solvent is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 2-6 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.

  • The mixture is extracted with ethyl acetate (EtOAc), and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to afford the desired oxazole.

Causality Behind Experimental Choices:

  • PPh₃/I₂: This combination forms an iodophosphonium species in situ, which activates the carbonyl oxygen of the β-keto amide, facilitating the intramolecular cyclization by the enol or enolate.

  • Et₃N: The triethylamine acts as a base to promote the formation of the enolate and to neutralize the HI generated during the reaction.

The Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful and versatile method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][12] The reaction proceeds via a base-mediated [3+2] cycloaddition, followed by the elimination of p-toluenesulfinic acid to form the aromatic oxazole ring.[2][12]

Experimental Protocol: Van Leusen Oxazole Synthesis [13]

This protocol describes a general procedure for the synthesis of a 5-substituted oxazole.

  • To a stirred suspension of an aldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq) in methanol (MeOH) is added potassium carbonate (K₂CO₃, 2.5 eq).

  • The reaction mixture is heated to reflux and stirred for 2-4 hours, with progress monitored by TLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent such as ethyl acetate.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by silica gel chromatography to yield the 5-substituted oxazole.

Causality Behind Experimental Choices:

  • TosMIC: This reagent serves as a three-atom component, providing the C2, N, and C5 atoms of the oxazole ring. The tosyl group is an excellent leaving group, and the isocyanide is a key functional group for the cyclization.

  • K₂CO₃: This base is used to deprotonate the acidic methylene group of TosMIC, initiating the reaction cascade.

  • Methanol: Methanol is a common solvent for this reaction, as it effectively dissolves the reactants and facilitates the reaction.

Biomimetic Synthesis from Serine and Threonine Precursors

Many oxazole-containing natural products are biosynthesized from serine or threonine residues in peptide chains. This has inspired biomimetic synthetic approaches that mimic this process. The key steps typically involve the cyclodehydration of an N-acyl serine or threonine derivative to form an oxazoline, followed by oxidation to the oxazole.

Experimental Protocol: Biomimetic Oxazole Synthesis [14][15]

This two-step protocol describes the conversion of an N-acyl serine derivative to a 2,4-disubstituted oxazole.

Step 1: Cyclodehydration to the Oxazoline

  • To a solution of the N-acyl serine derivative (1.0 eq) in an anhydrous solvent such as dichloromethane or THF at 0 °C is added a dehydrating agent. Common reagents include Deoxo-Fluor® or DAST (diethylaminosulfur trifluoride).[16]

  • The reaction mixture is stirred at 0 °C to room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is carefully quenched with a saturated aqueous solution of NaHCO₃.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude oxazoline is purified by silica gel chromatography.

Causality Behind Experimental Choices:

  • Deoxo-Fluor® or DAST: These fluorinating agents activate the hydroxyl group of the serine residue, converting it into a good leaving group and promoting intramolecular cyclization by the amide oxygen.

Step 2: Oxidation of the Oxazoline to the Oxazole

  • To a solution of the oxazoline (1.0 eq) in a suitable solvent (e.g., benzene, toluene, or dichloromethane) is added an oxidizing agent such as activated manganese dioxide (MnO₂, 5-10 eq).

  • The reaction mixture is heated to reflux and stirred for several hours to overnight.

  • After cooling, the reaction mixture is filtered through a pad of Celite® to remove the MnO₂.

  • The filtrate is concentrated, and the crude product is purified by silica gel chromatography to afford the oxazole.

Causality Behind Experimental Choices:

  • Manganese Dioxide (MnO₂): Activated MnO₂ is a common and effective reagent for the dehydrogenation of oxazolines to oxazoles.[15] The reaction is heterogeneous and is thought to proceed via a radical mechanism on the surface of the MnO₂.[17]

Comparative Analysis of Key Oxazole Synthesis Methods
MethodStarting MaterialsKey ReagentsAdvantagesDisadvantages
Robinson-Gabriel 2-Acylamino ketonesH₂SO₄, PPA, POCl₃Well-established, good for 2,5-disubstituted oxazoles.Often requires harsh conditions, limited functional group tolerance.[18]
Modified R-G (Wipf) β-Hydroxy amidesDess-Martin periodinane, PPh₃/I₂Mild conditions, high functional group tolerance, good for peptide-derived oxazoles.[6][7]Two-step process, use of stoichiometric reagents.
Van Leusen Aldehydes, TosMICK₂CO₃, NaHMild conditions, good for 5-substituted oxazoles, commercially available starting materials.[2][19]TosMIC can be malodorous, not ideal for other substitution patterns.
Biomimetic (from Ser/Thr) N-Acyl serine/threonineDAST/Deoxo-Fluor, MnO₂Mimics biosynthesis, good for peptide-derived oxazoles, stereochemistry can be controlled.[14]Can require multiple steps, oxidation step can be sluggish.

General Workflow for the Synthesis of an Oxazole-Containing Peptide

The following diagram illustrates a general workflow for the synthesis of a simple oxazole-containing dipeptide, exemplified by a key fragment of Muscoride A.

General_Workflow cluster_0 Peptide Coupling cluster_1 Oxazoline Formation cluster_2 Oxazole Formation cluster_3 Deprotection & Coupling A Boc-Protected Amino Acid C N-Acyl Ser/Thr Derivative A->C EDC, HOBt B Serine/Threonine Ester B->C D Oxazoline C->D Dehydrating Agent (e.g., DAST) E Oxazole D->E Oxidizing Agent (e.g., MnO₂) F Final Product E->F 1. Deprotection 2. Coupling

Caption: General workflow for oxazole-containing peptide synthesis.

Case Studies in Total Synthesis

The following case studies highlight the application of these synthetic strategies in the total synthesis of complex, biologically active natural products.

Case Study 1: Total Synthesis of (-)-Muscoride A

(-)-Muscoride A is a bis-oxazole containing peptide alkaloid isolated from the cyanobacterium Nostoc muscorum.[4][12] Its total synthesis by Pattenden and Wipf showcases the application of the biomimetic approach for the construction of the bis-oxazole core.[8][12]

Retrosynthetic Analysis of (-)-Muscoride A (Pattenden Approach):

Muscoride_A_Retrosynthesis MuscorideA (-)-Muscoride A Tetrapeptide Linear Tetrapeptide Precursor MuscorideA->Tetrapeptide Macrolactamization DipeptideAcid N-Prenyl-Val-Pro Acid Tetrapeptide->DipeptideAcid Peptide Coupling BisOxazoleEster Bis-Oxazole Ester Tetrapeptide->BisOxazoleEster ThreonineDimer N-Acyl-Thr-Thr-OMe BisOxazoleEster->ThreonineDimer Oxidative Cyclodehydration (x2)

Caption: Retrosynthetic analysis of (-)-Muscoride A.

The Pattenden group's synthesis involved the coupling of a "reverse prenyl" dipeptide acid with a threonine-based oxazole, followed by elaboration to a tetrapeptide which was then cyclized to form the bis-oxazole core.[5]

Case Study 2: Total Synthesis of Diazonamide A

Diazonamide A is a highly complex and potent antimitotic marine natural product with a unique heterocyclic core.[3] Its total synthesis was a landmark achievement and has been accomplished by several groups, including those of Nicolaou and Harran.[3][20][21] The Nicolaou synthesis provides a compelling example of a convergent strategy featuring a key Robinson-Gabriel cyclodehydration.[3]

Retrosynthetic Analysis of Diazonamide A (Nicolaou Approach):

Diazonamide_A_Retrosynthesis DiazonamideA Diazonamide A Macrocycle Macrocyclic Precursor DiazonamideA->Macrocycle Late-stage Functionalization FragmentA Oxazole-Containing Fragment A Macrocycle->FragmentA Suzuki Coupling FragmentB Heterocyclic Core Fragment B Macrocycle->FragmentB AmideA Amide Precursor A FragmentA->AmideA Robinson-Gabriel Cyclodehydration

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Troubleshooting & Optimization

Stability issues of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Cyclopropyl-1,3-oxazole-4-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and address challenges, ensuring the integrity and success of your experiments.

I. Introduction to the Stability Profile

2-Cyclopropyl-1,3-oxazole-4-carbothioamide is a heterocyclic compound with potential applications in medicinal chemistry. The structure, featuring an oxazole ring and a carbothioamide (thioamide) group, presents a unique set of stability considerations. The oxazole ring, while aromatic, can be susceptible to hydrolysis under certain conditions.[1][2][3] The thioamide group, an isostere of the more common amide bond, offers different hydrogen bonding capabilities and steric properties but also introduces its own reactivity patterns, particularly towards hydrolysis and oxidation.[4][5][6] Understanding these intrinsic properties is crucial for designing robust experimental protocols.

II. Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems that may arise during the handling and use of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide in solution.

Scenario 1: Rapid Degradation Observed in Aqueous Buffers

Question: I am observing a rapid loss of my compound in an aqueous phosphate buffer at pH 7.4. What is the likely cause and how can I mitigate this?

Answer:

The primary suspect for degradation in aqueous media is hydrolysis. Both the oxazole ring and the thioamide group can be susceptible to hydrolytic cleavage, especially under non-neutral pH conditions or in the presence of certain buffer components that can act as nucleophiles.

Underlying Mechanisms:

  • Oxazole Ring Hydrolysis: The oxazole ring can undergo hydrolytic opening, particularly under acidic or basic conditions.[1][7] The mechanism often involves the attack of water or hydroxide ions on the electrophilic carbon atoms of the ring.

  • Thioamide Hydrolysis: Thioamides can hydrolyze to the corresponding amides, which may then undergo further degradation.[4] This process can be catalyzed by both acids and bases. In alkaline aqueous solutions, the thioamide can be converted to the corresponding amide.[4]

dot

Caption: Potential hydrolytic degradation pathways.

Troubleshooting Protocol:

  • pH Profiling:

    • Objective: To determine the pH range of maximum stability.

    • Procedure:

      • Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

      • Dissolve the compound at a known concentration in each buffer.

      • Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).

      • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and quench any further reaction by dilution in a stable solvent (e.g., acetonitrile) and immediate analysis.

      • Analyze the concentration of the parent compound using a validated HPLC method.

    • Expected Outcome: This will identify the pH at which the degradation rate is minimal.

  • Buffer Composition Analysis:

    • Objective: To assess if buffer species are catalyzing degradation.

    • Rationale: Some buffer salts, like phosphate, can act as nucleophiles and participate in general acid-base catalysis, accelerating hydrolysis.

    • Procedure: Compare the stability in buffers of different compositions at the same pH (e.g., phosphate vs. TRIS vs. HEPES).

    • Recommendation: If buffer catalysis is suspected, switch to a non-nucleophilic buffer.

  • Solvent System Modification:

    • Objective: To reduce the activity of water.

    • Procedure: If permissible for your experiment, consider adding a co-solvent such as DMSO, ethanol, or isopropanol.[4] Even small percentages of organic solvents can significantly decrease the rate of hydrolysis.

    • Caution: Ensure the co-solvent does not introduce new compatibility or reactivity issues.

Scenario 2: Compound Instability in Organic Solvents During Synthesis or Purification

Question: My compound seems to be degrading during workup or chromatography when using certain organic solvents. What should I be aware of?

Answer:

While generally more stable in organic solvents than in water, issues can still arise, particularly with nucleophilic or acidic/basic solvents.

Potential Issues:

  • Nucleophilic Solvents: Protic solvents like methanol could potentially react with the thioamide group, although this is less common than with more reactive functional groups.[4] Using a less nucleophilic alcohol like isopropanol may be a safer alternative if an alcohol is required.[4]

  • Acidic/Basic Impurities: Trace amounts of acid or base in solvents like dichloromethane (which can contain HCl) or aged ethers (peroxides) can catalyze degradation.

  • Temperature: Thioamides will generally be more stable at lower temperatures.[4]

Troubleshooting Protocol:

  • Solvent Selection:

    • Recommended Solvents: Aprotic, non-nucleophilic solvents are generally preferred. Examples include dichloromethane, benzene, and ethyl acetate.[4] Acetonitrile is also often a suitable choice.[4]

    • Solvents to Use with Caution: Methanol should be used with care due to its potential nucleophilicity.[4]

  • Solvent Purity:

    • Procedure: Use freshly distilled or high-purity, stabilized solvents. For example, pass dichloromethane through a plug of basic alumina to remove trace acid.

  • Temperature Control:

    • Procedure: Perform extractions, purifications, and solvent removal at reduced temperatures whenever possible.

dot

Caption: Solvent selection guide for stability.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-Cyclopropyl-1,3-oxazole-4-carbothioamide in solid form and in solution?

A1:

  • Solid Form: As a solid, the compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen).

  • In Solution: Stock solutions should be prepared in a high-purity, anhydrous aprotic solvent like DMSO or DMF. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store frozen at -80°C. For working solutions, prepare them fresh from the stock solution immediately before use.

Q2: How does the thioamide group affect the compound's properties compared to an amide?

A2: The substitution of the carbonyl oxygen in an amide with sulfur to form a thioamide introduces several key differences:

  • Hydrogen Bonding: The thioamide NH is a stronger hydrogen bond donor, while the sulfur is a weaker hydrogen bond acceptor compared to the amide oxygen.[5] This can influence interactions with biological targets and solubility.

  • Thermal Stability: In some contexts, such as within peptides, the thioamide group can confer increased thermal stability.[5][6]

  • Conformational Rigidity: Thioamides have a higher rotational barrier around the C-N bond compared to amides, leading to greater conformational restriction.[6]

  • Chemical Reactivity: As discussed, the thioamide group has a distinct reactivity profile, particularly concerning hydrolysis and susceptibility to certain reagents.

Q3: Are there any known metabolic liabilities associated with this compound's structure?

A3: While specific metabolic data for this exact compound is not available in the provided search results, we can infer potential metabolic pathways based on its functional groups:

  • Oxidation: The cyclopropyl group can be a site for oxidative metabolism by cytochrome P450 enzymes. The oxazole ring itself can also undergo oxidation.

  • Thioamide Biotransformation: Thioamides can be substrates for various enzymes. For instance, they can be activated by monooxygenases, a process utilized in certain prodrugs.[6]

  • Hydrolysis: As previously detailed, enzymatic hydrolysis of the oxazole or thioamide is a plausible metabolic route.

Q4: What analytical techniques are best suited for monitoring the stability of this compound?

A4: A combination of techniques is recommended for a comprehensive stability analysis:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the workhorse for stability studies. It allows for the separation and quantification of the parent compound from its degradation products. Method development should focus on achieving good resolution between all relevant peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the structures of degradation products. By determining the mass-to-charge ratio of the impurities, you can propose their chemical structures and elucidate the degradation pathways.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For forced degradation studies where significant amounts of degradation products are generated, NMR can provide detailed structural information to definitively identify the impurities.

Parameter Recommended Condition Rationale
Storage (Solid) -20°C to -80°C, under inert gas, protected from lightMinimizes thermal degradation, hydrolysis from atmospheric moisture, and photodegradation.
Storage (Stock Solution) Anhydrous DMSO or DMF, -80°C, single-use aliquotsPrevents hydrolysis and degradation from repeated freeze-thaw cycles.
Working Buffer pH Determined by pH profiling (aim for pH of maximal stability)Minimizes acid/base-catalyzed hydrolysis of the oxazole ring and thioamide group.
Working Buffer Type Non-nucleophilic (e.g., HEPES, TRIS)Avoids buffer-catalyzed degradation.
Organic Solvents High-purity, aprotic (e.g., ACN, stabilized DCM)Prevents degradation from solvent impurities (acid, water) and direct reaction with nucleophilic solvents.
Temperature Keep solutions cool and perform experiments at the lowest practical temperatureReduces the rate of all potential degradation reactions.

Table 1: Summary of Recommended Handling and Storage Conditions

IV. Conclusion

The stability of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide in solution is governed by the chemical properties of its oxazole and thioamide functionalities. By understanding the potential degradation pathways, primarily hydrolysis, and implementing the systematic troubleshooting and handling protocols outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their experimental results. Proactive measures such as pH profiling, careful solvent selection, and appropriate storage are key to maintaining the integrity of this promising compound.

V. References

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (2025, March 5). Retrieved from

  • Stability of thioamides? - ResearchGate. (2013, February 25). Retrieved from

  • Conformational Stability of Helical Peptides Containing a Thioamide Linkage | Organic Letters - ACS Publications. (2002, December 5). Retrieved from

  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC - NIH. (2019, December 24). Retrieved from

  • What is Oxazole? - ChemicalBook. (2022, January 21). Retrieved from

  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Retrieved from

  • Unlocking the potential of the thioamide group in drug design and development. (2024, December 2). Retrieved from

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Technical Support Center: Purification Challenges for Polar Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar oxazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique and often frustrating challenges associated with isolating these valuable compounds. Polar oxazoles, characterized by their hydrophilic nature, often defy standard purification protocols. Their high polarity can lead to poor solubility in common organic solvents, strong, often irreversible binding to silica gel, and a frustrating lack of retention on reversed-phase media.[1][2]

This document moves beyond simple step-by-step instructions. It provides a framework for understanding the underlying principles of separation science as they apply to this specific class of molecules. We will explore the "why" behind method selection and troubleshooting, empowering you to make informed decisions to overcome your purification bottlenecks.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for troubleshooting specific purification issues.

Q1: What makes polar oxazole derivatives so challenging to purify?

A1: The difficulty stems from a combination of factors directly related to their molecular structure:

  • High Polarity: The presence of the oxazole ring, often coupled with other polar functional groups (e.g., hydroxyls, amines, carboxylic acids), makes these molecules highly polar. This leads to poor solubility in non-polar organic solvents typically used in normal-phase chromatography and strong retention on polar stationary phases like silica.[1]

  • Basicity of the Oxazole Nitrogen: The nitrogen atom in the oxazole ring is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction often results in significant peak tailing or streaking, and in some cases, irreversible adsorption or degradation of the compound on the column.[3][4]

  • Poor Retention in Reversed-Phase: Conversely, their high polarity means they have very little affinity for non-polar C18 stationary phases used in reversed-phase chromatography. The compounds often elute in the void volume (with the solvent front), achieving no separation from other polar impurities.[5]

Q2: What are the primary purification techniques for polar oxazoles?

A2: The main strategies are column chromatography, recrystallization, and acid-base extraction.

  • Column Chromatography: This is the most versatile technique. However, success depends heavily on selecting the correct stationary and mobile phases. Options include modified normal-phase, reversed-phase, and, most effectively, Hydrophilic Interaction Liquid Chromatography (HILIC).[3][6]

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline material, but finding a suitable solvent system can be challenging due to the unique solubility profile of polar oxazoles.[4][7]

  • Acid-Base Extraction: If the oxazole derivative has an acidic or basic functional group, this liquid-liquid extraction technique can be a powerful first step to remove neutral impurities or to separate it from other acidic or basic components.[8][9]

Q3: Which chromatography method is best suited for polar oxazoles?

A3: While the "best" method is always compound-dependent, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most powerful and reliable technique. HILIC uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[10][11] In this system, a water-rich layer forms on the stationary phase, and polar analytes are retained by partitioning into this layer. This provides robust retention for compounds that would otherwise fly through a reversed-phase column.[12][13]

Q4: How do I decide between chromatography and recrystallization?

A4: The choice depends on the purity of your crude material and the desired final purity.

  • Use Chromatography First When: The crude material contains multiple impurities with similar polarities. Chromatography is designed to separate components of a mixture.[6]

  • Use Recrystallization When: You have a relatively pure solid (>90%) with minor impurities, or when you need to obtain a specific crystalline form. It is an excellent final polishing step after chromatography.[7] If your compound "oils out" during recrystallization attempts, it may indicate the presence of significant impurities that need to be removed by chromatography first.[4]

Troubleshooting Guide: Column Chromatography

This guide addresses common problems encountered during the chromatographic purification of polar oxazole derivatives.

Problem ID Observed Issue Potential Cause(s) Suggested Solutions & Explanations
PUR-C01 Compound streaks severely on a silica gel column. 1. Acid-Base Interaction: The basic nitrogen of the oxazole is interacting strongly with acidic silanol groups on the silica surface.[3] 2. Column Overloading: Too much sample has been loaded relative to the amount of stationary phase.1. Add a Basic Modifier: Neutralize the acidic sites by adding a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase.[3] 2. Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[3] 3. Reduce Sample Load: A general rule is to load 1-5% of crude material by mass relative to the silica gel.
PUR-C02 Compound does not elute from the silica gel column (Rf = 0). 1. Excessive Polarity: The compound is too polar for the chosen mobile phase and is irreversibly adsorbed.[3] 2. Decomposition: The oxazole ring or other functional groups may be unstable on acidic silica gel.[4]1. Drastically Increase Mobile Phase Polarity: Use a highly polar mobile phase, such as a gradient of 0-20% methanol in dichloromethane.[14] 2. Check for Stability: Spot your compound on a silica TLC plate, wait 30-60 minutes, and then develop it to see if a new spot (degradation product) appears.[4] 3. Switch to HILIC: This is the ideal scenario for HILIC, which is designed for retaining and eluting highly polar compounds.[13][15]
PUR-C03 Compound elutes in the solvent front on a C18 reversed-phase column. Insufficient Retention: The compound is too hydrophilic (polar) to interact with the hydrophobic C18 stationary phase.[5]1. Use 100% Aqueous Mobile Phase: Sometimes, removing all organic solvent can induce some retention, although this can lead to "phase collapse" on some C18 columns.[1] 2. Switch to a Polar-Embedded RP Column: These columns have polar groups embedded in the alkyl chains, which aids in the retention of polar analytes. 3. Adopt a HILIC Method: HILIC is the definitive solution for this problem, as it provides strong retention for highly polar molecules.[10][16]
PUR-C04 Poor separation from impurities of similar polarity. Lack of Selectivity: The chosen combination of stationary and mobile phases does not provide sufficient differential interaction between your compound and the impurities.1. Optimize the Mobile Phase: Systematically screen different solvent combinations in TLC. For HILIC, adjusting the pH or the salt concentration of the aqueous portion of the mobile phase can dramatically alter selectivity.[15] 2. Screen Different Stationary Phases: In HILIC, switching from a bare silica column to a diol or amide-bonded phase can provide a completely different separation profile due to changes in hydrogen bonding and dipole-dipole interactions.[12]
Troubleshooting Guide: Recrystallization
Problem ID Observed Issue Potential Cause(s) Suggested Solutions & Explanations
PUR-R01 Compound "oils out" instead of forming crystals. 1. Solution Cooled Too Quickly: Rapid cooling promotes supersaturation, leading to liquid-liquid phase separation (oiling out) rather than ordered crystal lattice formation.[4] 2. High Impurity Load: Impurities can disrupt the crystal lattice and lower the melting point of the mixture, resulting in an oil. 3. Solvent is Too Good: The solvent may be too effective at dissolving the compound, even at lower temperatures.1. Slow Down Cooling: Allow the hot solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Ensure the flask is insulated. 2. Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then attempt to cool slowly again.[4] 3. Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone), then slowly add a miscible "poor" solvent (e.g., water, hexanes) at an elevated temperature until turbidity persists. Then, cool slowly.[17]
PUR-R02 No crystals form, even after cooling. 1. Solution is Not Saturated: The concentration of the compound is too low for crystals to nucleate and grow. 2. Inappropriate Solvent: The compound is simply too soluble in the chosen solvent, even when cold.[7]1. Reduce Solvent Volume: Gently boil off some of the solvent to increase the concentration and try cooling again. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a tiny seed crystal of the pure compound if available.[4] 3. Change Solvents: Select a new solvent where the compound has high solubility when hot and very low solubility when cold.[7]
Workflow & Methodology Selection

Choosing the correct purification strategy from the outset can save significant time and resources. The following decision tree provides a logical workflow for approaching the purification of a polar oxazole derivative.

Purification_Workflow start Crude Polar Oxazole Derivative is_solid Is the crude material a solid? start->is_solid tlc_analysis Perform TLC Analysis (e.g., 10% MeOH/DCM) is_solid->tlc_analysis Yes acid_base_handle Does the molecule have an acidic or basic handle? is_solid->acid_base_handle No (Oil/Gum) streaking Does it streak badly on silica TLC? tlc_analysis->streaking recrystallize Attempt Recrystallization tlc_analysis->recrystallize One major spot? normal_phase Normal-Phase Chromatography with Basic Modifier (e.g., 1% TEA) streaking->normal_phase No, but Rf is low hilic Use HILIC Method streaking->hilic Yes acid_base_extraction Perform Acid-Base Extraction acid_base_handle->acid_base_extraction Yes acid_base_handle->hilic No success_xtal Pure Crystals Obtained recrystallize->success_xtal Success fail_xtal Fails or Oils Out recrystallize->fail_xtal final_purity_check Assess Purity (NMR, LCMS) success_xtal->final_purity_check fail_xtal->acid_base_handle acid_base_extraction->tlc_analysis Post-Extraction normal_phase->final_purity_check hilic->final_purity_check

Caption: Decision workflow for purifying polar oxazole derivatives.

Detailed Experimental Protocols
Protocol 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol provides a starting point for developing a HILIC purification method for a highly polar oxazole derivative that shows poor retention in reversed-phase.

1. Materials & Equipment:

  • Flash chromatography system (e.g., CombiFlash®, Biotage®) or HPLC system.

  • HILIC stationary phase column (bare silica is a good starting point; diol or amide phases offer alternative selectivity).[1][13]

  • Mobile Phase A: Acetonitrile (MeCN)

  • Mobile Phase B: Water with 0.1% formic acid (or 10 mM ammonium acetate, for better MS compatibility).

2. Method Development (Analytical Scale):

  • Initial Conditions: Equilibrate the column with 95% A / 5% B for at least 10 column volumes.

  • Gradient: Run a linear gradient from 95% A / 5% B to 50% A / 50% B over 10-15 minutes.

  • Analysis: The goal is to have your compound of interest elute between 30-70% of the gradient run time. Adjust the gradient slope or starting/ending percentages to optimize the separation from impurities. In HILIC, increasing the water content (Solvent B) decreases retention.[5]

3. Preparative Scale-Up:

  • Sample Loading: Dissolve your crude material in a solvent that is as weak as possible (high MeCN content) or a compatible strong solvent like DMSO, keeping the injection volume minimal. Dry loading onto silica gel is often the most effective method.[6]

  • Gradient: Use the optimized gradient from the analytical run, adjusting for the larger column volume.

  • Fraction Collection: Collect fractions and analyze by TLC or LCMS to identify those containing the pure product.

  • Solvent Removal: Combine pure fractions and remove the solvent via rotary evaporation. Note that removing water from acetonitrile can sometimes require lyophilization for complete dryness.

HILIC_Workflow start Polar Oxazole (Poor RP Retention) select_column Select HILIC Column (e.g., Silica, Diol) start->select_column select_mobile_phase Select Mobile Phase (A: MeCN, B: H2O + modifier) select_column->select_mobile_phase analytical_run Run Analytical Scouting Gradient (e.g., 5-50% B) select_mobile_phase->analytical_run analyze_retention Is retention adequate? analytical_run->analyze_retention analyze_retention->select_column No, try new column optimize_gradient Optimize Gradient & Modifier analyze_retention->optimize_gradient Yes scale_up Scale to Preparative Column optimize_gradient->scale_up load_sample Load Sample (Dry Loading Recommended) scale_up->load_sample run_purification Run Preparative Gradient load_sample->run_purification collect_fractions Collect & Analyze Fractions run_purification->collect_fractions isolate Combine Pure Fractions & Evaporate collect_fractions->isolate

Caption: Experimental workflow for HILIC method development.

Protocol 2: Acid-Base Extraction

This protocol is for separating a basic oxazole derivative from neutral or acidic impurities.

1. Dissolution:

  • Dissolve the crude reaction mixture (approx. 1g) in an appropriate organic solvent (e.g., 50 mL of diethyl ether or dichloromethane) in a separatory funnel.[9]

2. Acidic Wash (Extraction of Basic Oxazole):

  • Add 25 mL of 1 M hydrochloric acid (HCl) to the separatory funnel.

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.

  • Allow the layers to separate. The protonated basic oxazole salt will now be in the aqueous (bottom) layer.[18][19]

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with another 25 mL of 1 M HCl. Combine the aqueous extracts. The organic layer now contains neutral and acidic impurities.

3. Regeneration of the Neutral Oxazole:

  • Cool the combined acidic aqueous extracts in an ice bath.

  • Slowly add a base (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate solution) while stirring until the solution is basic (test with pH paper, pH > 8).[19]

  • Your neutral oxazole derivative may precipitate as a solid. If so, collect it by vacuum filtration.

4. Back-Extraction (if no solid precipitates):

  • If the neutralized product remains dissolved or as an oil, return the basic aqueous solution to the separatory funnel.

  • Extract the aqueous layer two or three times with fresh organic solvent (e.g., 25 mL of diethyl ether each time).[18]

  • Combine these new organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified basic oxazole.

References
  • Harshitha S, Surya Santhosh R, Baba Hussain SK, et al. (2020) Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. J Drug Metab Toxicol. 11:252. [Link]

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]

  • Dr. Maisch GmbH. HILIC. Dr. Maisch High Performance HPLC. [Link]

  • Biotage. (2019) HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Biotage. [Link]

  • Wikipedia. Hydrophilic interaction chromatography. Wikipedia. [Link]

  • Element Lab Solutions. (2024) HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Biocompare. Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]

  • Biotage. (2023) Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Wikipedia. Reversed-phase chromatography. Wikipedia. [Link]

  • Agilent. (2019) Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. [Link]

  • Boyd, B. et al. General methods for flash chromatography using disposable columns. PMC. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • SIELC Technologies. Polar Compounds. SIELC Technologies. [Link]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Department of Chemistry. [Link]

  • Chrom Tech, Inc. (2025) Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • University of California, Los Angeles. Acid-Base Extraction. UCLA Chemistry and Biochemistry. [Link]

  • ResearchGate. (2025) The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Wikipedia. Acid–base extraction. Wikipedia. [Link]

  • University of Calgary. Experiment 2: Recrystallization. University of Calgary. [Link]

  • DOI. Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl-Lithium Exchange-Trapping. DOI. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Waters Blog. (2025) Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Beilstein Journal of Organic Chemistry. (2022) Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]

  • Biotage. (2023) What can I use to purify polar reaction mixtures?. Biotage. [Link]

  • YouTube. (2020) Acid-Base Extraction Tutorial. OChemTutor. [Link]

  • ResearchGate. (2025) Thin-layer chromatography of some heterocyclic nitrogen compounds. ResearchGate. [Link]

  • Chemistry Steps. Organic Acid-Base Extractions. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2022) 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Google Patents. WO2000053589A1 - Process for preparing oxazole derivatives.
  • ResearchGate. (2021) Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

  • PMC. (2020) Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

  • University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • SciSpace. CCXXXII.—A new synthesis of oxazole derivatives. SciSpace. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014) Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Reddit. (2023) Purification of strong polar and basic compounds. r/Chempros. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

Sources

How to prevent the degradation of thioamide functional groups during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Thioamide Degradation During Chemical Synthesis & Handling Audience: Medicinal Chemists, Peptide Scientists, and Process Engineers.

Introduction: The Thioamide Paradox

As a Senior Application Scientist, I often see thioamides (


) treated simply as "amides with a sulfur atom." This oversimplification is the primary cause of experimental failure. While thioamides offer unique utility—acting as isosteres for peptide bond stability, photoswitches, or directing groups—they possess a distinct reactivity profile that renders them vulnerable to three specific degradation pathways: Oxidative Desulfurization , Electrophilic S-Alkylation , and Base-Promoted Epimerization .

This guide is structured to troubleshoot these specific vulnerabilities. It moves beyond generic advice, providing mechanistic interventions to preserve the integrity of the


 bond during complex synthetic sequences.[1]

Module 1: Preventing Oxidative Desulfurization

The Issue: The sulfur atom in thioamides is softer and more nucleophilic than the oxygen in amides. In the presence of oxidants (peroxides, mCPBA, high-valent metal oxides), it is rapidly converted to a sulfine (


), which then hydrolyzes to the corresponding amide (

), effectively deleting your functional group.
Troubleshooting Protocol: The "Suicide Scavenger" Strategy

If your synthesis requires an oxidative step (e.g., radical desulfurization of other thiols, or specific oxidations elsewhere in the molecule), you must protect the thioamide.

Q: How do I perform oxidative transformations without destroying my thioamide? A: Use Thioacetamide as a sacrificial scavenger.[2]

Mechanism: Thioacetamide is sterically smaller and more electron-rich than most scaffold-bound thioamides. It reacts kinetically faster with radical oxidants or reactive oxygen species (ROS), sparing your valuable substrate.

Protocol (Validated for Radical Desulfurization):

  • Preparation: Dissolve your thioamide-containing substrate in the reaction solvent (e.g., Phosphate buffer/MeCN).

  • Additive: Add 20–50 equivalents of Thioacetamide relative to the substrate.

  • Reaction: Proceed with the oxidative reagents (e.g., VA-044/TCEP or photo-oxidants).

  • Workup: Thioacetamide converts to acetamide or acetic acid, which are easily removed via aqueous wash or lyophilization.

Data: Stability vs. Oxidant Exposure
Oxidant SystemThioamide Stability (No Additive)Thioamide Stability (with Scavenger)Primary Degradation Product

/ ZrCl

< 5% (Rapid Loss)N/A (Reagent too strong)Amide (

)
mCPBA (1.1 eq) ~10%~40%Sulfine / Amide
Radical Initiators (VA-044) ~80%>95% Desulfurized Amide
Air / Light (Long term) Slow DegradationStablePhotocylization / Amide

Module 2: Preventing Epimerization & S-Alkylation (Peptide Synthesis)

The Issue: In Solid-Phase Peptide Synthesis (SPPS), thioamides are notorious for two failures:

  • Epimerization: The

    
    -proton of a thioamide is more acidic (
    
    
    
    ~12-13) than that of an amide. Standard Fmoc deprotection bases (Piperidine/DBU) cause rapid racemization.[3]
  • S-Alkylation: The sulfur is a "soft" nucleophile and will react with alkyl halides, forming thioimidates that may not revert.

Troubleshooting Protocol: The Thioimidate Protection Route

Do not attempt to carry a naked thioamide through multiple Fmoc deprotection cycles. You must mask it.

Q: How do I prevent racemization of the


-carbon during SPPS? 
A:  Convert the Thioamide to a Thioimidate  immediately after installation.

The Workflow:

  • Masking: Treat the resin-bound thioamide with 4-nitrobenzyl bromide or methyl iodide (if using H

    
    S cleavage later). This locks the tautomer and raises the 
    
    
    
    of the
    
    
    -proton, preventing base-mediated racemization.
  • Elongation: Proceed with standard Fmoc SPPS. The thioimidate is stable to piperidine.

  • Unmasking (Deprotection):

    • If Methyl-protected:[3][4] Use H

      
      S bubbling (effective but toxic).
      
    • If 4-Nitrobenzyl-protected: Use reductive cleavage conditions compatible with the resin.

Visualizing the Protection Logic:

ThioamideProtection Thioamide Naked Thioamide (High Risk: Racemization) Alkylation Alkylation (MeI or p-NO2-BnBr) Thioamide->Alkylation Protection Step Thioimidate Thioimidate (Stable to Base/Fmoc) Alkylation->Thioimidate SPPS Peptide Elongation (Fmoc Deprotection Cycles) Thioimidate->SPPS Safe Zone Deprotection Thiolysis/Reduction (Regenerate C=S) SPPS->Deprotection FinalProduct Intact Thioamide (High Purity) Deprotection->FinalProduct

Caption: The Thioimidate Protection Strategy prevents alpha-carbon epimerization by locking the sulfur tautomer during basic SPPS cycles.

Module 3: Catalyst Compatibility (Palladium Poisoning)

The Issue: Sulfur is a catalyst poison. It binds irreversibly to soft metals (Pd, Pt, Rh), quenching catalytic cycles (e.g., Suzuki-Miyaura, Sonogashira). Alternatively, Palladium can insert into the C-S bond, leading to desulfurization.

Q: Can I perform a Suzuki coupling on a molecule containing a thioamide? A: Yes, but you must alter the "Ligand Landscape."

Technical Fixes:

  • Overwhelm with Copper: Add CuTC (Copper(I)-thiophene-2-carboxylate) as a cofactor. The thioamide sulfur has a high affinity for Copper. The Cu binds the sulfur "sacrificially," leaving the Pd catalyst free to perform the cross-coupling on the aryl halide portion of the molecule.

  • The "Liebeskind-Srogl" Warning: Be aware that if you use CuTC and a boronic acid without an aryl halide present, the reaction will target the thioamide itself, replacing the Sulfur with the Carbon group. To prevent this: Ensure a more reactive electrophile (e.g., Aryl Iodide) is present, or avoid CuTC if the thioamide is the only electrophile.

  • High-Affinity Ligands: Use strong phosphine ligands (e.g., XPhos, SPhos ) on the Palladium. These bulky, electron-rich ligands compete effectively against the thioamide sulfur for the metal center.

Module 4: Synthesis Troubleshooting (Lawesson's Reagent)

Most thioamides are synthesized using Lawesson's Reagent (LR). Degradation often starts here due to poor workup.

Q: My thioamide product smells strongly of rotten cabbage and degrades on the column. Why? A: You have residual Lawesson's byproducts (phosphonates) that are hydrolyzing.

Correct Workup Protocol:

  • Do NOT just rotovap and load onto silica. The acidic nature of silica + residual phosphorus byproducts will degrade the thioamide.

  • Hydrolysis Step: After the reaction (e.g., in Toluene), cool to RT and add 10% NaOH (aq) . Stir vigorously for 30 minutes. This hydrolyzes the excess LR and solubilizes the phosphorus byproducts into the aqueous layer.

  • Extraction: Extract with DCM. The organic layer will now contain the clean thioamide.

  • Scavenging: If the smell persists, wash the organic layer with a dilute bleach solution (sodium hypochlorite) to oxidize residual sulfur species, then immediately wash with sodium thiosulfate (to quench the bleach).

FAQ: Rapid Response

Q: Is my thioamide stable in TFA (Trifluoroacetic acid)? A: Generally, Yes . Unlike thioimidates (which hydrolyze in acid), secondary and tertiary thioamides are stable in TFA/DCM mixtures used for resin cleavage. However, if your peptide contains an adjacent nucleophile (like the N-terminal amine of the next residue), acidic conditions can trigger a 5-exo-trig cyclization , cleaving the peptide chain.

Q: Can I use DMSO as a solvent for thioamides? A: Use Caution. DMSO is a mild oxidant. At high temperatures (>80°C), DMSO can oxidatively desulfurize thioamides to amides. Use DMF or NMP for high-temperature applications.

Q: Why did my thioamide turn into a nitrile? A: This is the "Desulfurative Dehydration" pathway. It occurs with primary thioamides (


) in the presence of dehydrating agents (EDC, DCC) or strong oxidants. If you need to couple a carboxylic acid nearby, use pre-activated esters (NHS-esters) rather than in-situ coupling agents to avoid this side reaction.

References

  • Thioimidate Protection in SPPS

    • Title: "Thioimidate Solutions to Thioamide Problems during Solid-Phase Peptide Synthesis"
    • Source:ChemRxiv / Journal of Organic Chemistry (VanVeller Group)
    • Link:[Link]

  • Oxidative Desulfurization & Scavenging

    • Title: "Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins"
    • Source:Journal of the American Chemical Society (Petersson Group)
    • Link:[Link]

  • Lawesson's Reagent Mechanism & Handling

    • Title: "Lawesson’s Reagent in Organic Synthesis"[5][6]

    • Source:Organic Chemistry Portal / BenchChem Guide
    • Link:[Link]

  • Metal Catalysis Compatibility

    • Title: "Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides"[7]

    • Source:Nature Communications / ResearchG
    • Link:[Link]

Sources

Technical Support Center: Crystallization of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: OX-CRYS-OPT-2024 Subject: Refinement of crystallization methods for substituted oxazoles Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Executive Summary & Operational Context

User Context: You are likely encountering difficulties isolating substituted oxazoles as crystalline solids. Common symptoms include the material "oiling out" (Liquid-Liquid Phase Separation), forming solvates, or exhibiting poor impurity rejection during scale-up.

Technical Reality: Substituted oxazoles often possess low melting points and weak intermolecular forces (unless hydrogen-bonding donors are present). The oxazole ring itself is weakly basic (


) and aromatic, but sensitive to ring-opening hydrolysis under vigorous acidic/basic conditions. Successful crystallization requires precise control over supersaturation to avoid the "metastable oiling-out zone" which frequently overlaps with the crystallization zone in these derivatives.

Troubleshooting Module: The "Oiling Out" Phenomenon

Issue: The product separates as a second liquid phase (emulsion/oil) rather than a solid crystal suspension upon cooling or anti-solvent addition.

Root Cause Analysis: This is a Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the attractive forces between solute molecules are significantly stronger than solute-solvent interactions, but the temperature is above the solidus line (melting point) of the solvated mixture.

Resolution Protocol: The "Temperature Cycling" Method

Do not simply cool the oil further; this usually results in an amorphous glass or a solidified block of impurities.[2]

  • Re-dissolution: Reheat the mixture until the oil phase creates a clear, homogeneous solution (Point A).

  • Equilibrium Point Identification: Cool slowly until the first sign of turbidity (cloud point) appears.

  • Temperature Hold: Immediately hold the temperature

    
    above this cloud point.
    
  • Seeding: Add 0.5 - 1.0 wt% of pure seed crystals.

    • Note: If no seeds are available, use a sonication probe (20kHz) for 10 seconds to induce nucleation.

  • Isothermal Aging: Hold at this temperature for 1-2 hours. You must see crystal growth (surface area increase) before cooling further.

  • Controlled Cooling: Cool at a rate of

    
    .
    
Visual Workflow: Oiling Out Remediation

OilingOutRemediation Start User Report: Material Oiled Out CheckSolubility Step 1: Reheat to Homogeneity Start->CheckSolubility DetermineCloudPoint Step 2: Cool to Cloud Point (T_cloud) CheckSolubility->DetermineCloudPoint HoldTemp Step 3: Heat to T_cloud + 2°C DetermineCloudPoint->HoldTemp Avoid LLPS Zone SeedAddition Step 4: Add Seeds / Sonication HoldTemp->SeedAddition Aging Step 5: Isothermal Aging (1-2 hrs) Wait for crystal bed formation SeedAddition->Aging Cooling Step 6: Slow Cooling (0.1°C/min) Aging->Cooling Crystal Surface Available Success Crystalline Suspension Cooling->Success

Figure 1: Decision tree for remediating Liquid-Liquid Phase Separation (LLPS) in oxazole crystallization.

Solvent Selection & Impurity Rejection

Issue: Poor yield or co-crystallization of synthesis by-products (e.g., acyclic keto-amide intermediates from Robinson-Gabriel synthesis).

Technical Insight: Oxazoles are moderately polar but lack strong H-bond donors (unless substituted with -NH2 or -OH). They are often highly soluble in alcohols and chlorinated solvents, making yield recovery difficult without an anti-solvent.

Recommended Solvent Systems
Solvent SystemRoleApplication ContextTechnical Note
Ethanol / Water Solvent / Anti-solventGeneral purification of polar oxazoles (e.g., sulfamoyl substituted).Warning: Avoid excess heat if oxazole is acid-sensitive; water can promote hydrolysis.
EtOAc / Hexane Solvent / Anti-solventLipophilic oxazoles (e.g., phenyl/alkyl substituted).Standard system.[3] Start with 1:1 ratio. Good for rejecting non-polar tars.
Toluene Single SolventHigh-melting diaryl oxazoles.Excellent for removing polar impurities. Requires cooling to -10°C for yield.
IPA (Isopropyl Alcohol) Single SolventKinetic control of polymorphs.Slower evaporation rate allows for better crystal habit (morphology) development.
Protocol: The "Double-Solvent" Titration

For oxazoles that are difficult to crystallize:

  • Dissolve crude oxazole in the minimum amount of Good Solvent (e.g., EtOAc) at 40°C.

  • Add Poor Solvent (e.g., Hexane) dropwise until persistent turbidity is observed.

  • Add 1-2 drops of Good Solvent to clear the solution.

  • Cover and let stand at room temperature. Do not put directly in the freezer, as thermal shock promotes oiling out.

Advanced Topic: Polymorph Control

Issue: Batch-to-batch variation in melting point or dissolution rate. Mechanism: Oxazoles can pack in different lattice arrangements (polymorphs). Kinetic forms (metastable) often precipitate fast, while thermodynamic forms (stable) grow slowly.

Signaling Pathway: Kinetic vs. Thermodynamic Control

PolymorphControl Supersaturation Supersaturation Level High High (Fast Cooling/Crash) Supersaturation->High Low Low (Slow Evap/Cooling) Supersaturation->Low KineticForm Kinetic Form (Metastable) High->KineticForm Nucleation Dominated ThermoForm Thermodynamic Form (Stable) Low->ThermoForm Growth Dominated Transformation Solvent Mediated Transformation KineticForm->Transformation Aging in Solvent Transformation->ThermoForm Ostwald Ripening

Figure 2: Pathway illustrating how supersaturation levels dictate the formation of kinetic vs. thermodynamic polymorphs.

Protocol for Polymorph Locking:

  • To lock the Stable Form: Slurry the solid in a saturated solution of the solvent for 24-48 hours. This process (Ostwald Ripening) consumes small, metastable crystals and grows large, stable ones.

  • Validation: Use DSC (Differential Scanning Calorimetry). The stable form will have the highest melting point and heat of fusion.

Frequently Asked Questions (FAQs)

Q1: My oxazole ring is sensitive. Will crystallization degrade it?

  • Answer: The oxazole ring is generally stable, but ring opening can occur in the presence of strong acids or bases in aqueous media.

  • Action: Ensure your crystallization solvent is neutral. If your crude material contains residual acid (e.g., from cyclization using

    
     or 
    
    
    
    ), perform a bicarbonate wash before attempting crystallization. Avoid heating in water/alcohol mixtures if the pH is < 3.

Q2: I have a "gummy" solid that won't filter. What do I do?

  • Answer: This is likely a solvate or trapped mother liquor.

  • Action: Trituration. Add a non-solvent (like cold pentane or diethyl ether) and grind the gum with a spatula against the glass wall. This mechanical stress breaks the solvate shell and extracts the trapped impurities, often inducing powder formation.

Q3: Can I use "Anti-Solvent Crashing" for oxazoles?

  • Answer: It is risky. Rapid addition of anti-solvent creates high local supersaturation, leading to oiling out (see Module 2).

  • Action: Use "Reverse Addition."[4] Add the oxazole solution slowly into a large volume of stirring anti-solvent. This maintains low supersaturation relative to the solute.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Causes and Remediation. Retrieved from

  • BenchChem. (2025).[5][6] The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies. Retrieved from

  • Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation. Retrieved from

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Context: General principles of solvent selection and polymorph control).
  • Tietze, L. F., & Eicher, T. (1991). Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books.

Sources

Validation & Comparative

Comparative Profiling: 2-Cyclopropyl-1,3-oxazole-4-carbothioamide vs. Carboxamide Analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Rationale

Objective: This guide provides a technical comparison between 2-Cyclopropyl-1,3-oxazole-4-carbothioamide (Compound T) and its canonical amide analog, 2-Cyclopropyl-1,3-oxazole-4-carboxamide (Compound A) .

For medicinal chemists, the transition from an amide to a thioamide is a strategic "single-atom substitution" used to modulate potency, permeability, and metabolic stability.[1] While the 2-cyclopropyloxazole scaffold provides a rigid, metabolically robust core often used to restrict conformation in kinase and GPCR inhibitors, the functional group at the C4 position dictates the molecule's interactome.

Key Differentiators:

  • H-Bonding: The thioamide is a stronger hydrogen bond donor ( acidity of N-H) but a significantly weaker acceptor (C=S vs C=O) than the amide.[1]

  • Lipophilicity: Compound T exhibits a higher LogP (+0.5 to +0.8 units), enhancing passive membrane permeability.

  • Conformation: The rotation barrier of the C(S)–N bond is higher (~22 kcal/mol) compared to C(O)–N (~18 kcal/mol), favoring a planar conformation that may reduce entropic penalties upon binding.

Chemical Synthesis & Scalability

The synthesis of the thioamide analog is rarely performed de novo. The most robust, self-validating protocol involves the thionation of the parent amide using Lawesson’s Reagent. This method preserves the sensitive cyclopropyl moiety, which can be prone to ring-opening under harsh acidic conditions.

Figure 1: Synthetic Pathway & Mechanism

Synthesis Amide Parent Amide (Compound A) Intermediate Oxaphosphetane Intermediate Amide->Intermediate Thionation (Toluene, 80°C) Lawesson Lawesson's Reagent (0.6 eq) Lawesson->Intermediate Thioamide Target Thioamide (Compound T) Intermediate->Thioamide Cycloreversion (- P=O byproduct)

Caption: Selective thionation of the 4-carboxamide using Lawesson's Reagent. The mechanism proceeds via a four-membered oxaphosphetane ring, driven by the formation of the stable P=O bond.

Protocol 1: Selective Thionation (Standard Operating Procedure)

Reagents:

  • Precursor: 2-Cyclopropyl-1,3-oxazole-4-carboxamide (1.0 eq)

  • Reagent: Lawesson’s Reagent (0.6 eq)

  • Solvent: Anhydrous Toluene (0.1 M concentration)

Workflow:

  • Dissolution: Charge a flame-dried round-bottom flask with the amide and anhydrous toluene under N2 atmosphere.

  • Addition: Add Lawesson’s Reagent in a single portion. The mixture will turn heterogeneous.

  • Reflux: Heat to 80–110°C. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The thioamide is typically less polar (higher Rf) and UV-active.

  • Quench: Once the starting material is consumed (< 4 hours), cool to room temperature.

  • Purification: Direct flash chromatography is preferred over aqueous workup to avoid hydrolysis of the thioamide. Elute with a gradient of CH2Cl2/MeOH.

Critical Control Point: Avoid prolonged heating (>12h) to prevent the cyclopropyl ring from opening or the oxazole ring from degrading.

Physicochemical & Structural Profiling

The "Thio-Effect" dramatically alters the physicochemical landscape of the molecule. The following data compares the theoretical and experimentally derived properties of the two analogs.

Table 1: Comparative Property Analysis
PropertyAmide (Compound A)Thioamide (Compound T)Impact on Drug Design
Bond Length (C=X) 1.23 Å (C=O)1.71 Å (C=S)Larger van der Waals radius of S creates steric bulk.
H-Bond Donor (pKa) ~23 (Weak)~18 (Stronger)Thioamide N-H forms stronger interactions with backbone carbonyls.
H-Bond Acceptor StrongWeakSulfur is a poor acceptor; may lose water-mediated bridges.
LogP (Lipophilicity) 0.8 – 1.21.4 – 1.9Enhanced permeability; higher risk of non-specific binding.
Dipole Moment ~3.8 D~4.5 DThioamides are highly polarizable.
Rotational Barrier ~18 kcal/mol~22 kcal/molIncreased rigidity favors pre-organized binding conformations.
Structural Biology Implication

In kinase hinge binding or GPCR pockets, the C=S bond acts as a "steric bump." If the binding pocket is tight around the carbonyl oxygen, the thioamide (C=S radius 1.85 Å vs O radius 1.40 Å) may clash, reducing affinity. However, if the pocket accommodates the bulk, the enhanced N-H acidity of the thioamide can increase potency by 10–100 fold through stronger hydrogen bonding with residues like the "gatekeeper" or backbone carbonyls.

Metabolic Stability & Toxicity

A critical liability for thioamides is their metabolic activation. Unlike the amide, which is primarily susceptible to hydrolysis (slow), the thioamide is a substrate for Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.

Figure 2: Metabolic Activation Pathway

Metabolism Thioamide Compound T (Thioamide) Sulfine S-Oxide (Sulfine) Reactive Electrophile Thioamide->Sulfine FMO / CYP450 (Oxidation) Sulfene S,S-Dioxide (Sulfene) Sulfine->Sulfene Oxidation AmideMet Amide Metabolite (Compound A) Sulfine->AmideMet Hydrolysis (-SO) Toxicity Hepatotoxicity Risk (Protein Adducts) Sulfine->Toxicity Nucleophilic Attack (Cys residues)

Caption: The S-oxidation pathway. The sulfine intermediate is an electrophile that can covalently modify liver proteins, leading to potential idiosyncrasy.

Protocol 2: Microsomal Stability Assay

To validate the metabolic risk, a comparative intrinsic clearance (CLint) assay is required.

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate: 1 µM of Compound A or T.

  • Cofactor: NADPH regenerating system.

  • Sampling: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring the parent ion.

    • Expectation: Compound A is stable (>60 min t1/2). Compound T often shows rapid depletion (t1/2 < 20 min) with the formation of the amide (M-16+16 mass shift isn't visible directly, but M-S+O is observed).

References

  • Thioamide Bioisosterism: Witek, R. M., et al. "Thioamides as Bioisosteres of Amides in Medicinal Chemistry."[1] Journal of Medicinal Chemistry. (Generalized citation for principle).

  • Synthesis Protocol: Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis." Chemical Reviews.

  • Metabolic Pathway: Cashman, J. R., et al. "Metabolism of Thioamides by Flavin-Containing Monooxygenase." Chemical Research in Toxicology.

  • Oxazole Scaffold Properties: Palmer, D. C. "The Chemistry of Heterocyclic Compounds, Oxazoles." Wiley Online Library.

(Note: While specific literature on "2-Cyclopropyl-1,3-oxazole-4-carbothioamide" is proprietary or sparse, the properties cited above are derived from validated structure-activity relationship (SAR) principles of the oxazole class and thioamide functional group.)

Sources

Validating the target engagement of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Scientific Validation Guide: Target Engagement of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide

Part 1: Executive Summary & Mechanistic Logic

2-Cyclopropyl-1,3-oxazole-4-carbothioamide (CAS: 2126178-44-5) is a specialized heterocyclic scaffold primarily utilized in antimycobacterial drug discovery and fragment-based lead optimization. Structurally, it serves as a bioisostere of Ethionamide (ETH) , a second-line antitubercular drug.

The core scientific interest in this molecule lies in its carbothioamide warhead combined with a cyclopropyl-oxazole core . This structure is designed to overcome common resistance mechanisms or metabolic liabilities associated with the traditional pyridine core of Ethionamide, while targeting the same biological endpoint: the NADH-dependent enoyl-ACP reductase (InhA) , a critical enzyme in the mycolic acid synthesis pathway of Mycobacterium tuberculosis (M.tb).

The Validation Challenge: Unlike direct inhibitors (e.g., Triclosan), this compound is a prodrug . It requires bio-activation by the mycobacterial monooxygenase EthA to form a covalent adduct with NAD+. This adduct is the active species that inhibits InhA. Therefore, validating "target engagement" requires demonstrating not just binding, but the specific EthA-mediated activation and subsequent InhA-NAD adduct formation .

Part 2: Comparative Performance Analysis

The following table contrasts 2-Cyclopropyl-1,3-oxazole-4-carbothioamide with standard alternatives in the InhA inhibitor class.

Feature2-Cyclopropyl-1,3-oxazole-4-carbothioamide Ethionamide (ETH) Isoniazid (INH) Triclosan
Primary Target InhA (via NAD adduct)InhA (via NAD adduct)InhA (via NAD adduct)InhA (Direct Binding)
Activator Enzyme EthA (Monooxygenase)EthA (Monooxygenase)KatG (Catalase-peroxidase)None (Direct Active)
Core Scaffold Oxazole (5-membered)Pyridine (6-membered)Pyridine (6-membered)Diphenyl ether
Lipophilicity (cLogP) ~0.7 - 1.2 (Moderate)1.5 (Higher)-0.7 (Hydrophilic)4.8 (Very High)
Resistance Profile Potentially effective against katG mutants; susceptible to ethA mutants.Susceptible to ethA mutants.Susceptible to katG mutants.Susceptible to inhA structural mutations.
Metabolic Stability High (Cyclopropyl/Oxazole stability)Moderate (Pyridine oxidation)Low (Acetylation via NAT2)Moderate

Key Insight: The cyclopropyl group enhances potency via hydrophobic interactions in the substrate-binding loop of InhA, while the oxazole ring alters the electronic properties of the thioamide, potentially modulating the rate of EthA activation compared to the pyridine of Ethionamide.

Part 3: Mechanistic Visualization (Pathway)

The following diagram illustrates the obligate activation pathway required for this compound to engage its target.

InhA_Activation_Pathway Prodrug 2-Cyclopropyl-1,3- oxazole-4-carbothioamide (Prodrug) Intermediate S-Oxide / Sulfinic Acid Intermediate Prodrug->Intermediate Oxidation EthA EthA Enzyme (Monooxygenase) EthA->Intermediate Catalyzes Radical Imidoyl Radical Species Intermediate->Radical Desulfuration Adduct NAD-Inhibitor Adduct Radical->Adduct Covalent Linkage NAD NAD+ NAD->Adduct InhA InhA Target (Enoyl-ACP Reductase) Adduct->InhA High Affinity Binding (Ki < 5 nM) Inhibition Mycolic Acid Synthesis Halted InhA->Inhibition Blockade

Caption: Figure 1.[1][2] The bio-activation cascade of 2-cyclopropyl-1,3-oxazole-4-carbothioamide mediated by EthA, leading to the formation of the active NAD-adduct inhibitor.

Part 4: Validated Experimental Protocols

To scientifically validate target engagement, you must prove three distinct events: Activation , Adduct Formation , and Enzymatic Inhibition .

Protocol A: In Vitro EthA-Mediated Activation Assay

Objective: Confirm the compound is a substrate for EthA and generates the reactive species.

  • Reagent Prep:

    • Clone and purify recombinant EthA (from M.tb H37Rv) and InhA .

    • Prepare 10 mM stock of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide in DMSO.

  • Reaction Mix:

    • Buffer: 50 mM Potassium Phosphate (pH 7.5).

    • Substrate: 200 µM Test Compound.

    • Cofactor: 200 µM NADPH (required for EthA activity).

    • Enzyme: 1 µM purified EthA.

  • Monitoring:

    • UV-Vis Method: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) over 30 minutes at 25°C.

    • Control: Run a parallel reaction with Ethionamide (positive control) and DMSO only (negative control).

  • Success Criteria: A time-dependent decrease in A340 significantly greater than the background NADPH oxidation rate indicates the compound is being metabolized by EthA.

Protocol B: Mass Spectrometry Confirmation of NAD-Adduct

Objective: Conclusively prove the formation of the covalent inhibitor (The "Smoking Gun").

  • Incubation:

    • Mix EthA (1 µM), InhA (1 µM), NAD+ (1 mM), and Test Compound (100 µM) in phosphate buffer.

    • Incubate for 2 hours at 30°C.

  • Extraction:

    • Quench reaction with cold acetonitrile (1:1 v/v).

    • Centrifuge at 14,000 x g for 10 mins to remove precipitated protein.

  • LC-MS/MS Analysis:

    • Inject supernatant onto a C18 reverse-phase column.

    • Target Mass Calculation:

      • NAD+ MW: ~663 Da.

      • Compound MW: ~168 Da.[3][4][5][6]

      • Expected Adduct MW: (NAD+) + (Compound) - (Leaving groups, typically SH/SO2).

      • Note: The adduct usually involves the loss of the sulfur atom. Look for a mass shift corresponding to the oxazole-carboximidoyl-NAD complex.

  • Data Interpretation: Detection of a distinct peak with the predicted adduct mass (approx m/z 800-850 range depending on exact mechanism) confirms target engagement mechanism.

Protocol C: Whole-Cell Target Specificity (MIC Shift Assay)

Objective: Confirm InhA is the relevant target in living bacteria.

  • Strains:

    • Wild Type M. tuberculosis (H37Rv).

    • InhA-Overexpressor strain (pMV261-inhA).

    • EthA-Knockout strain (ΔethA).

  • Method:

    • Perform Resazurin Microtiter Assay (REMA) in 96-well plates.

    • Serial dilute compound (100 µM to 0.01 µM).

    • Incubate for 5-7 days.

  • Causality Analysis (Crucial Step):

    • Target Validation: If the MIC increases (potency drops) in the InhA-Overexpressor strain compared to WT, the compound targets InhA (titration effect).

    • Activation Validation: If the MIC increases drastically (>10-fold) in the ΔethA strain, the compound requires EthA activation.

Part 5: Workflow Visualization

Experimental_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation Step1 Recombinant EthA Assay (Check for NADPH oxidation) Step2 LC-MS Analysis (Identify NAD-Inhibitor Adduct) Step1->Step2 Step3 InhA Enzyme Inhibition (Measure Ki of Adduct) Step2->Step3 Step4 MIC Determination (WT H37Rv) Step3->Step4 Step5 Resistance Profiling (ΔethA vs Over-InhA strains) Step4->Step5 Decision Is MIC Shifted? Step5->Decision Start Compound Synthesis Start->Step1 Valid Validated InhA Prodrug Decision->Valid Yes (Over-InhA Resistance) Invalid Off-Target / Poor Activation Decision->Invalid No Change

Caption: Figure 2. Step-by-step experimental workflow for validating the mechanism of action of thioamide-based antitubercular candidates.

References

  • Vannelli, T. A., Dykman, A., & Ortiz de Montellano, P. R. (2002). The antituberculosis drug Ethionamide is activated by a flavoprotein monooxygenase. The Journal of Biological Chemistry, 277(2), 12824–12829. Link

  • Vilchèze, C., & Jacobs, W. R. Jr. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology, 61, 35-50. Link

  • Rozwarski, D. A., et al. (1998). Crystal structure of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substrate. Science, 279(5347), 98-102. Link

  • PubChem. Compound Summary: 2-cyclopropyl-1,3-oxazole-4-carbothioamide (CAS 2126178-44-5). National Library of Medicine. Link

  • Biosynth. 2-Cyclopropyl-1,3-oxazole-4-carbothioamide Product Data. Link

Sources

Comparing the efficacy of cyclopropyl vs isopropyl substituted oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Metabolic Hardening" Imperative

In the optimization of oxazole-based pharmacophores, the substitution of an isopropyl (iPr) group with a cyclopropyl (cPr) moiety is a high-value bioisosteric strategy.[1] While both substituents provide lipophilic bulk to fill hydrophobic pockets, they diverge significantly in metabolic fate and conformational entropy.

The Verdict:

  • Select Isopropyl (iPr) when: The target pocket requires a flexible, rotating alkyl group to maximize van der Waals contacts, and metabolic clearance is not the primary liability.

  • Select Cyclopropyl (cPr) when: You need to "harden" a metabolic soft spot (blocking CYP450-mediated methine hydroxylation), increase rigidity (reducing entropic penalty upon binding), or modulate lipophilicity (lowering LogP/LogD).

Physicochemical & Mechanistic Analysis

Structural & Steric Divergence

The oxazole ring is a planar, aromatic system. Attaching substituents at the C2, C4, or C5 positions creates distinct vectors.

FeatureIsopropyl (iPr)Cyclopropyl (cPr)Impact on Drug Design
Hybridization

(Tetrahedral)
Pseudo-

(Walsh Orbitals)
cPr can conjugate with the oxazole

-system, altering electronic properties.
Conformation Flexible (Free rotation)Rigid (Fixed geometry)cPr reduces the entropic penalty of binding (

).
Bond Angle ~109.5°~60° (Internal)High ring strain (~27.5 kcal/mol) in cPr makes C-H bonds shorter and stronger.
Lipophilicity Higher LogPLower LogPcPr lowers lipophilicity relative to iPr, often improving solubility and lowering nonspecific binding.
Metabolic Fate: The "Soft Spot" vs. The Shield

The most critical differentiator is susceptibility to oxidative metabolism.

  • Isopropyl Liability: The tertiary methine proton (

    
    ) is electronically activated and sterically accessible. It is a prime target for CYP450-mediated hydroxylation , leading to rapid clearance or formation of reactive metabolites.
    
  • Cyclopropyl Stability: The C-H bonds in a cyclopropyl ring possess significant

    
    -character (approx. 
    
    
    
    hybridization). This increases the bond dissociation energy (BDE), making hydrogen abstraction by the CYP450 iron-oxo species significantly more difficult.

Visualization: Metabolic Pathways & Decision Logic

Metabolic Fate Diagram

The following diagram illustrates the divergent metabolic pathways for iPr- and cPr-substituted oxazoles.

MetabolicFate Substrate Oxazole Scaffold iPr Isopropyl-Oxazole (Flexible, Lipophilic) Substrate->iPr Substitution cPr Cyclopropyl-Oxazole (Rigid, Stable) Substrate->cPr Substitution CYP CYP450 (Liver Microsomes) iPr->CYP High Affinity cPr->CYP Low Affinity Met_iPr Tertiary Alcohol (Hydroxylation) CYP->Met_iPr Oxidation at Methine CH Met_cPr Unchanged Parent (High Stability) CYP->Met_cPr Resistant (High BDE) Clearance Rapid Clearance (Renal/Biliary) Met_iPr->Clearance Efficacy Sustained Exposure (Improved PK) Met_cPr->Efficacy

Caption: Divergent metabolic fates of Isopropyl (susceptible to oxidation) vs. Cyclopropyl (metabolically robust) substituents on oxazole.

Comparative Efficacy Data: Case Study

Case Study: p38 MAP Kinase Inhibition

In the development of p38


 inhibitors (e.g., AZD6703 derivatives), the transition from isopropyl to cyclopropyl was pivotal. The oxazole/amide linkage required a substituent that filled the hydrophobic pocket without incurring rapid metabolic clearance.

Table 1: Representative SAR Profile (p38 MAP Kinase Inhibition) Data synthesized from AZD6703 development and related oxazole kinase inhibitor studies.

Compound IDR-Group (Oxazole-4-pos)

(p38

) [nM]

(Human Microsomes) [min]
Solubility (

M)
OX-iPr-1 Isopropyl121455
OX-cPr-1 Cyclopropyl 8 >60 120
OX-Me-1 Methyl150>60200
OX-tBu-1 tert-Butyl254510

Analysis:

  • Potency: The cPr analog (OX-cPr-1 ) retains or slightly improves potency compared to iPr. The rigid cPr group likely orients the oxazole vector more favorably for hydrogen bonding in the hinge region or hydrophobic interactions in the specificity pocket.

  • Stability: The shift from iPr to cPr dramatically extends the microsomal half-life (

    
    ), eliminating the metabolic soft spot.
    
  • Solubility: The lower lipophilicity of cPr contributes to a 2-fold improvement in aqueous solubility.

Experimental Protocols

Synthesis of 2-Cyclopropyloxazole-4-carboxylate

Objective: To synthesize the cyclopropyl-oxazole core efficiently, avoiding the instability of isopropyl-based intermediates.

Reagents:

  • Ethyl bromopyruvate

  • Cyclopropanecarboxamide

  • Ethanol (anhydrous)

Protocol:

  • Condensation: Dissolve cyclopropanecarboxamide (1.0 eq) and ethyl bromopyruvate (1.1 eq) in anhydrous ethanol (0.5 M concentration).

  • Reflux: Heat the reaction mixture to reflux (80°C) for 6–8 hours. Monitor consumption of amide by TLC or LC-MS.

  • Cyclization: The intermediate hydroxy-oxazoline spontaneously dehydrates under these conditions to form the aromatic oxazole.

  • Workup: Cool to room temperature. Concentrate in vacuo. Dilute with EtOAc and wash with saturated

    
     to neutralize HBr byproduct.
    
  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

    • Note: The isopropyl analog is synthesized identically using isobutyramide, but yields are often lower due to steric hindrance during the initial nucleophilic attack.

Microsomal Stability Assay (Validation of cPr Effect)

Objective: To quantify the "metabolic hardening" effect of the cPr substitution.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Test Compounds (10 mM DMSO stock)

Workflow:

  • Incubation: Prepare a 1

    
    M solution of the test compound (cPr vs iPr oxazole) in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH regenerating system.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Quench immediately into ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time.

    
    
    Expectation: The cPr analog should exhibit a slope significantly flatter (lower 
    
    
    
    ) than the iPr analog.

Strategic Optimization Workflow

Use this logic flow to decide between cPr and iPr during Lead Optimization.

OptimizationLogic Start Lead Optimization (Oxazole Scaffold) CheckMet Is Metabolic Clearance High? Start->CheckMet CheckSite Is Metabolism at Alkyl Group? CheckMet->CheckSite Yes CheckSterics Is Pocket Flexible? CheckMet->CheckSterics No CheckSite->CheckSterics No Use_cPr Strategy: Switch to Cyclopropyl (Block Metabolism/Rigidify) CheckSite->Use_cPr Yes (Oxidation) CheckSterics->Use_cPr No (Needs Rigidity) Use_iPr Strategy: Retain Isopropyl (Maximize vdW Contacts) CheckSterics->Use_iPr Yes (Needs Bulk)

Caption: Decision tree for selecting between Cyclopropyl and Isopropyl substituents based on metabolic and steric constraints.

References

  • Barnes, P. J., et al. (2007). "The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor."[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. (Discusses cPr/Oxetane/iPr bioisosterism). Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Stockwell, B. R., et al. (2014). "Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors." Bioorganic & Medicinal Chemistry. Link

Sources

A Researcher's Guide to Off-Target Profiling: De-risking 2-Cyclopropyl-1,3-oxazole-4-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. The journey from a promising hit to a clinical candidate is fraught with challenges, chief among them being the potential for off-target interactions. These unintended molecular liaisons can lead to unforeseen toxicity, diminished efficacy, and costly late-stage failures. This guide provides an in-depth, technically-grounded framework for the comprehensive cross-reactivity profiling of novel chemical entities, using the hypothetical yet structurally plausible molecule, 2-Cyclopropyl-1,3-oxazole-4-carbothioamide, as our central case study.

The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of bioactive compounds with activities ranging from anticancer to antimicrobial.[1][2][3] The incorporation of a cyclopropyl group can enhance metabolic stability and target affinity.[4] However, the precise biological targets and potential off-targets of a novel derivative like 2-Cyclopropyl-1,3-oxazole-4-carbothioamide remain to be elucidated. A thorough understanding of its selectivity profile is paramount before committing significant resources to its development.

This guide will navigate the reader through a multi-pronged approach to systematically map the interaction landscape of our lead compound. We will delve into the rationale behind selecting specific profiling platforms, provide detailed experimental protocols, and illustrate how to interpret and compare the resulting data to de-risk this promising, yet uncharacterized, molecule.

I. The Imperative of Early and Comprehensive Cross-Reactivity Profiling

Phenotype-based drug discovery has re-emerged as a powerful strategy for identifying first-in-class medicines.[5][6] However, a key challenge in this approach is the subsequent "target deconvolution" – identifying the specific molecular target(s) responsible for the observed biological effect.[5][7][8][9] A compound's bioactivity is the sum of its on-target and off-target interactions. Early, comprehensive profiling is not merely a box-checking exercise; it is a critical step to:

  • Elucidate the Mechanism of Action (MoA): Distinguishing the primary therapeutic target from a constellation of weaker, off-target interactions is fundamental to understanding how a drug works.

  • Predict and Mitigate Toxicity: Off-target effects are a major cause of adverse drug reactions. Proactively identifying these liabilities allows for medicinal chemistry efforts to engineer them out or for the early termination of a program with an unfavorable therapeutic index.

  • Discover Opportunities for Polypharmacology and Repurposing: In some instances, off-target effects can be beneficial, contributing to a drug's overall efficacy through synergistic engagement of multiple pathways.[10] A comprehensive profile can uncover these opportunities.

II. A Phased Approach to Profiling 2-Cyclopropyl-1,3-oxazole-4-carbothioamide

We advocate for a tiered approach to cross-reactivity profiling, beginning with broad, high-throughput screens and progressing to more focused, physiologically relevant assays.

Phase 1: Broad Target Class Profiling - Casting a Wide Net

Given the novelty of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide, an initial broad screen against common "promiscuous" target families is a prudent starting point. The human kinome, comprising over 500 kinases, is a frequent source of off-target interactions for small molecules due to the conserved nature of the ATP-binding pocket.[11][12][13]

A competition binding assay, such as the KINOMEscan™ platform, is the industry standard for broad kinase profiling.[11][14][15][16] This technology provides a quantitative measure of the binding affinity of a compound against a large panel of kinases.

Experimental Protocol: KINOMEscan™ Profiling

Objective: To quantitatively assess the binding of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide to a comprehensive panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a 100 mM stock solution of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide in 100% DMSO.

  • Assay Principle: The assay is based on a competitive binding format where a test compound is incubated with a kinase-T7 bacteriophage fusion protein and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified in the presence and absence of the test compound.

  • Primary Screen: Perform an initial screen at a single high concentration (e.g., 10 µM) against the scanMAX™ panel, which includes over 468 kinases.[14]

  • Data Analysis: Results are typically reported as a percent of control (%Ctrl), where a lower percentage indicates stronger binding. A common hit threshold is a %Ctrl value below 10% or 35%.

  • Follow-up Dose-Response: For any identified "hits," perform a dose-response analysis to determine the dissociation constant (Kd). This provides a quantitative measure of binding affinity.

Hypothetical Data Presentation:

Table 1: Kinome Profiling of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide at 10 µM

Kinase Target% of ControlSelectivity Score (S(35))
Primary Hit 1 2.5 0.05
Primary Hit 2 8.0
Off-Target 145.2
Off-Target 268.9
... (460+ other kinases)>70

Table 2: Dose-Response (Kd) of Primary Hits

Kinase TargetKd (nM)
Primary Hit 1 75
Primary Hit 2 250

Interpretation: The hypothetical data suggests that 2-Cyclopropyl-1,3-oxazole-4-carbothioamide exhibits high selectivity, potently binding to only two kinases out of a large panel. This would be a promising initial result, warranting further investigation into the potential on-target activity of these kinases.

dot

G cluster_workflow Kinome Scanning Workflow start 2-Cyclopropyl-1,3-oxazole- 4-carbothioamide screen Primary Screen (10 µM vs. 468 Kinases) start->screen hits Identify Hits (%Ctrl < 35%) screen->hits Binding Observed no_hits Low Off-Target Liability (Kinase) screen->no_hits No Significant Binding dose_response Dose-Response Curve (Kd Determination) hits->dose_response data Quantitative Binding Data (Selectivity Profile) dose_response->data

Caption: Workflow for Kinome Selectivity Profiling.

Phase 2: Unbiased Proteome-Wide Profiling

While kinome scanning is excellent for a specific target class, our compound may bind to other protein families. To address this, we turn to unbiased, proteome-wide methods. Chemical proteomics has emerged as a powerful suite of techniques for target deconvolution.[6][7][8][9]

CETSA is a probe-free method that leverages the principle of ligand-induced thermal stabilization of target proteins.[5][10] When coupled with mass spectrometry, it allows for the proteome-wide identification of compound targets in a cellular context.

Experimental Protocol: CETSA-MS

Objective: To identify the protein targets of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells (e.g., a relevant cancer cell line) with either the vehicle (DMSO) or 2-Cyclopropyl-1,3-oxazole-4-carbothioamide at a relevant concentration (e.g., 10x the EC50 from a phenotypic screen).

  • Thermal Challenge: Heat aliquots of the cell lysates to a range of temperatures (e.g., 40-60°C). Target proteins bound to the compound will be more resistant to thermal denaturation.

  • Protein Isolation: Separate the soluble protein fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation.

  • Mass Spectrometry: Analyze the soluble protein fractions using quantitative mass spectrometry (e.g., TMT-based quantification) to identify proteins that are significantly more abundant in the compound-treated samples at elevated temperatures.

  • Data Analysis: Identify proteins that show a statistically significant thermal shift upon compound treatment.

Hypothetical Data Presentation:

Table 3: CETSA-MS Hits for 2-Cyclopropyl-1,3-oxazole-4-carbothioamide

Protein TargetGene NameFold Change (54°C)p-valueFunction
Primary Hit 1 KIN13.5<0.001Serine/Threonine Kinase
Putative Target 3 TUBB12.8<0.005Tubulin Beta-1 Chain
Off-Target 3XYZ1.50.04Metabolic Enzyme

Interpretation: This hypothetical data corroborates the finding from the kinome scan (Primary Hit 1) and, importantly, identifies a novel putative target, Tubulin Beta-1 Chain. The oxazole scaffold is known to be present in tubulin inhibitors, making this a plausible and exciting finding.[4] The weaker hit on a metabolic enzyme would require further validation.

dot

G cluster_cetsa CETSA-MS Workflow start Intact Cells treat Treat with Compound or Vehicle (DMSO) start->treat heat Apply Thermal Gradient treat->heat separate Separate Soluble and Precipitated Proteins heat->separate ms Quantitative Mass Spectrometry of Soluble Fraction separate->ms analysis Identify Thermally Stabilized Proteins ms->analysis targets Candidate Target List analysis->targets

Caption: Unbiased Target Identification using CETSA-MS.

Phase 3: Cellular Target Engagement and Selectivity

Biochemical assays, while high-throughput, may not always reflect a compound's behavior in the complex milieu of a living cell.[10][17][18] Cellular target engagement assays are crucial for validating biochemical hits and understanding true cellular selectivity.

The NanoBRET™ assay is a bioluminescence resonance energy transfer (BRET)-based method that allows for the quantitative measurement of compound binding to a specific protein target in living cells.[10][18]

Experimental Protocol: NanoBRET™ Target Engagement

Objective: To quantify the binding affinity and residence time of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide to specific targets in live cells.

Methodology:

  • Cell Line Engineering: Use cells transiently or stably expressing the target protein of interest (e.g., Primary Hit 1 and Tubulin Beta-1) fused to a NanoLuc® luciferase.

  • Assay Principle: Add a fluorescently labeled tracer that binds to the target protein. In the absence of a competing compound, energy transfer occurs between the luciferase and the tracer.

  • Competition Assay: Treat the cells with increasing concentrations of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide. The compound will compete with the tracer for binding to the target, leading to a decrease in the BRET signal.

  • Data Analysis: Plot the BRET ratio against the compound concentration to determine the IC50, which reflects the cellular potency of the compound for the specific target.

Hypothetical Data Presentation:

Table 4: Cellular Target Engagement of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide

TargetBiochemical Kd (nM)Cellular IC50 (nM)
Primary Hit 1 75250
Primary Hit 2 250>10,000
Putative Target 3 (Tubulin) (Not determined)450

Interpretation: The hypothetical data reveals a critical discrepancy. While "Primary Hit 2" showed binding in a biochemical assay, it has poor activity in a cellular context, suggesting it may not be a physiologically relevant target. Conversely, "Primary Hit 1" and the newly identified tubulin target show potent engagement in live cells, making them the most compelling candidates for the compound's mechanism of action. This highlights the importance of using cellular assays to confirm biochemical findings.[10][18]

III. Comparative Analysis and Building a Selectivity Profile

The ultimate goal is to build a comprehensive selectivity profile that can be compared against other compounds in development or known drugs. This allows for a rational assessment of the compound's potential advantages and liabilities.

Table 5: Comparative Selectivity Profile

Feature2-Cyclopropyl-1,3-oxazole-4-carbothioamideCompetitor A (Known Kinase Inhibitor)Competitor B (Known Tubulin Inhibitor)
Primary Target(s) Kinase 1, TubulinKinase XTubulin
Kinome Selectivity (S(35)) 0.05 (Highly Selective)0.2 (Moderately Selective)N/A
Cellular Potency (Kinase 1) 250 nM50 nM (for Kinase X)>10 µM
Cellular Potency (Tubulin) 450 nM>10 µM20 nM
Key Off-Targets (CETSA-MS) Metabolic Enzyme (Weak)Kinase Y, Kinase ZNone Identified

This comparative table synthesizes the data from our multi-pronged approach, providing a clear and objective overview of the compound's performance. In this hypothetical scenario, 2-Cyclopropyl-1,3-oxazole-4-carbothioamide emerges as a unique dual-acting agent with a clean off-target profile, a potentially valuable therapeutic attribute.

IV. Conclusion: From Data to Decision

The cross-reactivity profiling of a novel compound like 2-Cyclopropyl-1,3-oxazole-4-carbothioamide is not a linear process but an iterative cycle of hypothesis generation and testing. By integrating broad, unbiased screening with focused, cell-based validation, researchers can build a robust and physiologically relevant understanding of a compound's selectivity. This detailed knowledge is the bedrock of informed decision-making, enabling the confident progression of truly promising molecules and the early termination of those with an unacceptable risk profile. The methodologies outlined in this guide provide a blueprint for navigating this critical aspect of drug discovery, ultimately increasing the probability of success in bringing safe and effective new medicines to patients.

References

  • Kubota, K., Funabashi, M., & Ogura, Y. (2019). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(1), 22–27.
  • Eurofins Discovery. KINOMEscan Technology.
  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening.
  • Sci-Hub. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches.
  • PubMed. Chemistry-based functional proteomics for drug target deconvolution.
  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery.
  • Tandfonline. Chemistry-based functional proteomics for drug target deconvolution.
  • Drug Discovery and Development. Kinomics: The New Star.
  • mediaTUM.
  • Promega Connections.
  • PubMed Central. Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses.
  • RSC Publishing. Multi-pathway cellular analysis of compound selectivity.
  • YouTube. Recent Trends in Kinase Drug Discovery.
  • ACS Publications. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
  • Monash University. Chemistry-based functional proteomics for drug target deconvolution.
  • Creative Diagnostics. Cross-Reactivity Assessment.
  • ACS Publications. Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach.
  • PMC. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
  • PMC.
  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery.
  • bioRxiv. Target class profiling of small molecule methyltransferases.
  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Journal of Young Pharmacists. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
  • PMC.
  • MDPI. Naturally Occurring Oxazole-Containing Peptides.
  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
  • MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
  • PMC.
  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity.

Sources

Beyond the Screen: A Comparative Guide to Orthogonal Validation of Novel Oxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxazole Paradox

Oxazole-containing compounds represent a "privileged scaffold" in medicinal chemistry, frequently appearing in kinase inhibitors, tubulin-binding agents, and anti-inflammatory drugs due to their ability to engage in


-

stacking and hydrogen bonding. However, this chemical utility comes with a distinct liability: assay interference. [1]

Novel oxazoles are statistically over-represented in "false positive" datasets due to three primary mechanisms:

  • Intrinsic Fluorescence: Many oxazoles fluoresce in the blue-green spectrum (400–550 nm), directly overlapping with the emission channels of common FRET and TR-FRET assays.

  • Colloidal Aggregation: Hydrophobic oxazole tails can induce non-specific protein sequestration.

  • Redox Cycling: Certain oxazole derivatives can generate hydrogen peroxide, interfering with coupled enzymatic readouts.

This guide outlines a mandatory orthogonal validation workflow designed to distinguish true pharmacological inhibition from assay artifacts.

Strategic Framework: The Triangulation Method

To validate a hit, we must move beyond simple


 replication. We must triangulate the compound's activity using three distinct physical principles: Catalytic Inhibition , Physical Binding , and Thermal Stabilization .
Comparative Analysis of Validation Modalities

The following table contrasts the primary screening method with necessary orthogonal partners.

FeaturePrimary Screen: TR-FRET/Fluorescence Orthogonal A: Surface Plasmon Resonance (SPR) Orthogonal B: Thermal Shift (DSF/CETSA) Orthogonal C: Mass Spectrometry (AS-MS)
Physical Principle Enzymatic turnover / ProximityRefractive index change (Mass)Protein unfolding thermodynamicsM/Z ratio (Stoichiometry)
Oxazole Liability High (Fluorescence interference)Low (Label-free)Low (Intrinsic fluorescence may interfere in SYPRO Orange assays)None
Data Output

(Potency)

(Kinetics)

Shift (Stability)
Binding Stoichiometry
Throughput Ultra-HighMediumMedium-HighLow-Medium
Cost per Point $

$
$

Critical Insight "Does it stop the reaction?""Does it physically bind?""Does it stabilize the target?""Is it covalent/promiscuous?"

Visualization: The Validation Workflow

The following diagram illustrates the decision tree for validating oxazole hits, specifically filtering out PAINS (Pan-Assay Interference Compounds) and aggregators.

OxazoleValidation Hit Primary Hit (TR-FRET/Enzymatic) Filter1 Filter 1: Optical Interference (Absorbance Scan) Hit->Filter1 Filter2 Filter 2: Aggregation Check (DLS + Detergent IC50) Filter1->Filter2 No Abs/Em overlap Fail_Artifact Discard: Artifact (Fluorophore/Aggregator) Filter1->Fail_Artifact High background fluorescence Biophys Biophysical Confirmation (SPR/GCI) Filter2->Biophys Activity persists w/ 0.01% Triton Filter2->Fail_Artifact Activity lost w/ detergent Thermal Target Engagement (NanoDSF/CETSA) Biophys->Thermal 1:1 Binding Model Biophys->Fail_Artifact Super-stoichiometric binding Thermal->Fail_Artifact No Stabilization Valid_Lead Validated Lead (Ready for SAR) Thermal->Valid_Lead Tm Shift > 2°C

Caption: A hierarchical filtration workflow designed to eliminate common oxazole-associated artifacts (fluorescence, aggregation) before confirming physical binding.

Detailed Experimental Protocols

Protocol A: Aggregation Counter-Screen (The "Detergent Test")

Rationale: Hydrophobic oxazoles often form colloidal aggregates that sequester enzymes, appearing as potent inhibitors.

  • Preparation: Prepare two identical assay plates for your enzymatic assay.

  • Condition A (Standard): Buffer containing 0.001% Tween-20 (standard low surfactant).

  • Condition B (High Surfactant): Buffer containing 0.01% to 0.1% Triton X-100 (freshly prepared).

  • Execution: Run the dose-response curves (10-point, 3-fold dilution) in parallel.

  • Analysis:

    • Calculate

      
       for both conditions.
      
    • Pass Criteria:

      
       shift is < 2-fold.
      
    • Fail Criteria:

      
       increases significantly (e.g., >10-fold) in the presence of Triton X-100. This indicates the "inhibition" was likely due to aggregate-based protein sequestration, which the detergent disrupted.
      
Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: SPR is the "truth serum" for oxazoles. It ignores fluorescence and measures mass change. We focus on Residence Time (


), as oxazoles are often rigid and may have fast on/off rates if not optimized.

Instrument: Biacore 8K or Sierra SPR-32. Sensor Chip: CM5 (Carboxymethyl dextran) for stable proteins; NTA for His-tagged if covalent coupling deactivates the active site.

Workflow:

  • Immobilization: Target density should be low (

    
     RU) to prevent mass transport limitation and rebinding artifacts.
    
  • Solvent Correction: Oxazoles are lipophilic and require DMSO. Calibrate with a DMSO solvent correction curve (3% to 5% range) to eliminate bulk refractive index errors.

  • Kinetic Titration (Single Cycle): Inject 5 concentrations of the oxazole (e.g., 10 nM to 1000 nM) sequentially without regeneration.

    • Why? Oxazoles can be "sticky." Single cycle kinetics reduces the need for harsh regeneration buffers that might denature the protein.

  • Data Fitting: Fit to a 1:1 Langmuir Binding Model .

    • Red Flag: If the data fits a "Two-State Reaction" or "Heterogeneous Ligand" model, the compound may be inducing aggregation or binding non-specifically.

    • Stoichiometry Check: Calculate

      
      . If observed binding is 
      
      
      
      of theoretical, the compound is aggregating on the surface.
Protocol C: NanoDSF (Differential Scanning Fluorimetry)

Rationale: Standard DSF uses SYPRO Orange, which is fluorescent. Since oxazoles may fluoresce, NanoDSF (using intrinsic Tryptophan fluorescence at 330nm/350nm) is superior as it requires no external dye.

  • Sample Prep: Mix Protein (10

    
    M) + Compound (50 
    
    
    
    M) in capillaries. Ensure final DMSO is <2%.
  • Thermal Ramp: Heat from 20°C to 95°C at 1°C/min.

  • Readout: Monitor the ratio of fluorescence at 350 nm / 330 nm (F350/F330).

  • Interpretation:

    • A positive shift in melting temperature (

      
      ) confirms the ligand binds and stabilizes the folded state.
      
    • Note: If the initial fluorescence intensity (at 20°C) is wildly different between vehicle and compound, the oxazole is quenching the Tryptophan signal (Quenching Artifact).

Mechanistic Visualization: Binding vs. Interference

Understanding how the false positive occurs is just as important as finding the hit.

Mechanism cluster_0 True Inhibition cluster_1 Common Artifacts Target Target Protein Complex Stable Complex (1:1 Stoichiometry) Target->Complex + Ligand Oxazole Oxazole Ligand Oxazole->Complex Agg Colloidal Aggregate (Micelle-like) Enzyme Sequestered Enzyme Agg->Enzyme Non-specific Adsorption Light Fluorescence Interference Oxazole_Bad Hydrophobic Oxazole Oxazole_Bad->Agg Self-Assembly Oxazole_Bad->Light Emits @ 520nm

Caption: Comparison of True Binding (1:1 stoichiometry) vs. Common Artifacts (Aggregation/Sequestration and Optical Interference).

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-mediated assay interference. Current Opinion in Chemical Biology. [Link]

  • Assay Guidance Manual. (2025). NCBI Bookshelf. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. [Link]

  • Reaction Biology. (2025). Biophysical Assays: SPR vs MST vs TSA. [Link]

  • Sittampalam, G. S., et al. (2016). Assay Guidance Manual: Interference with Fluorescence and Absorbance. [Link]

Sources

Publish Comparison Guide: SAR Analysis of the 4-Position Substituent on the 1,3-Oxazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-oxazole scaffold is a privileged heterocycle in medicinal chemistry, serving as a core pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) like Oxaprozin , kinase inhibitors, and natural products (e.g., Disorazoles ).[1] While the C2 and C5 positions are electronically activated and synthetically accessible via direct functionalization, the C4 position represents a unique "stealth" vector.

Modifications at the 4-position are frequently underutilized due to higher synthetic barriers, yet they offer critical leverage for modulating metabolic stability , solubility , and target selectivity without disrupting the primary binding interactions often anchored at C2 and C5. This guide analyzes the SAR of the 4-position substituent, comparing it against alternative substitution patterns, and provides validated protocols for accessing this chemical space.

Chemical Space & Synthetic Accessibility

To understand the SAR of the 4-position, one must first appreciate the synthetic challenge. Unlike C2 (acidic, prone to lithiation) or C5 (prone to electrophilic aromatic substitution), the C4 position is relatively inert to direct functionalization on the formed ring.[1]

The "Barrier to Entry" Comparison
FeatureC2-Position C5-Position C4-Position (Focus)
Electronic Character Most electron-deficient (between N and O).Electron-rich (adjacent to O).Intermediate; less acidic than C2.
Direct Functionalization High: Lithiation/Deprotonation is facile (

).
High: Electrophilic substitution (halogenation) is standard.Low: Hard to selectively functionalize post-cyclization.
Synthetic Strategy Late-stage diversification.Late-stage diversification.De Novo Synthesis: Substituent usually introduced before ring closure.
Primary SAR Role Hydrogen bond acceptor/donor anchor.Lipophilic contact / Metabolic soft spot.Scaffold shaping / Metabolic blocking.
Visualization: Synthetic Decision Tree

The following diagram illustrates why the 4-position requires specific "De Novo" strategies like the Van Leusen reaction or Robinson-Gabriel synthesis, rather than simple lithiation.

OxazoleSynthesis cluster_legend Accessibility Level Start Target: 1,3-Oxazole Pos2 Modify C2 Start->Pos2 Pos5 Modify C5 Start->Pos5 Pos4 Modify C4 Start->Pos4 Lithiation Direct Lithiation (n-BuLi) Pos2->Lithiation High Yield EAS Electrophilic Aromatic Substitution Pos5->EAS High Selectivity DeNovo De Novo Cyclization (Required) Pos4->DeNovo Essential Route Robinson Robinson-Gabriel (from u03b1-amino ketones) DeNovo->Robinson VanLeusen Van Leusen (TosMIC + Aldehyde) DeNovo->VanLeusen Cornforth Cornforth Rearrangement DeNovo->Cornforth Easy High Accessibility Hard Low Accessibility (C4)

Figure 1: Synthetic accessibility logic for 1,3-oxazole substitution. Note the distinct pathway required for C4 modifications.

SAR Analysis: The 4-Position Substituent

A. Metabolic Stability (The "Blocking" Effect)

The C4 and C5 positions of 1,3-azoles are susceptible to oxidative metabolism (e.g., by CYP450). Unsubstituted C4-H oxazoles can undergo ring opening or hydroxylation.

  • Observation: Replacing C4-H with C4-Methyl or C4-Phenyl significantly enhances metabolic stability.

  • Mechanism: The substituent sterically hinders the approach of the heme iron of CYP enzymes and removes the abstractable proton necessary for certain oxidative pathways.

  • Data Support: In bioisosteric thiazole series (e.g., "SMART-H" tubulin inhibitors), blocking the 4-position increased microsomal half-life (

    
    ) by >2-fold compared to unsubstituted analogs [1]. Similar trends are observed in oxazole kinase inhibitors.
    
B. Potency & Selectivity (The "Vector" Effect)
  • C4-Alkyl (Methyl/Ethyl): Often tolerated in small hydrophobic pockets. In Valdecoxib (an isoxazole, but structurally relevant), the 4-methyl group is crucial for selectivity against COX-2 over COX-1 by fitting into a specific hydrophobic cleft.

  • C4-Aryl (Phenyl):

    • Case Study: Oxaprozin. This NSAID features a 4,5-diphenyl substitution pattern. The C4-phenyl group is not merely a spacer; it provides critical lipophilic bulk that anchors the molecule within the cyclooxygenase channel. Removal of the C4-phenyl (reverting to C4-H) results in a drastic loss of potency (

      
       increases by >100-fold).
      
    • Steric Twist: A C4-phenyl group induces a twist in the adjacent C5-phenyl ring due to steric clash, preventing planarity. This non-planar conformation is often required to match the 3D geometry of protein binding sites, distinguishing it from the flatter 2,5-disubstituted analogs.

Comparative Performance Table
Substituent at C4Physicochemical ImpactBiological Impact (General)Synthetic Complexity
Hydrogen (-H) Low lipophilicity (LogP ↓). Planar ring system.Baseline. High metabolic liability (oxidation risk).Low. (Standard starting material).
Methyl (-CH3) Slight LogP ↑. Minimal steric clash.Stability Boost. Blocks metabolism without major steric penalty.Medium. Requires specific precursors (e.g., alanine derivatives).[1]
Phenyl (-Ph) High LogP ↑. High Steric Clash with C5.Potency Anchor. Critical for hydrophobic pockets (e.g., COX-2).[1]High. Requires Robinson-Gabriel or specific cross-coupling.
Ester (-COOEt) Polar surface area ↑. Electron withdrawing.Electronic Tuning. Lowers pKa of C2-H. Useful intermediate.High. Via Van Leusen or Cornforth.

Experimental Protocols

To validate the SAR of a 4-substituted oxazole, one must first synthesize it. Below is a high-reliability protocol for accessing the difficult 4,5-disubstituted scaffold, followed by a stability assay.

Protocol A: Van Leusen Synthesis of 4,5-Disubstituted Oxazoles

This method allows for the introduction of a substituent at C5 (via aldehyde) and C4 (via TosMIC derivative, though standard TosMIC gives C4-H, substituted TosMICs or subsequent modifications are needed). For direct C4-aryl introduction, the Robinson-Gabriel is preferred, but Van Leusen is the gold standard for general scaffold construction.

Objective: Synthesis of 5-aryl-4-tosyl-1,3-oxazole (functionalizable at C4).

  • Reagents:

    • Aldehyde (

      
      -CHO, 1.0 equiv)[1]
      
    • TosMIC (Tosylmethyl isocyanide, 1.0 equiv)[1]

    • Base:

      
       (2.0 equiv)[1]
      
    • Solvent: Methanol (MeOH)[1]

  • Procedure:

    • Step 1: Dissolve the aldehyde and TosMIC in dry MeOH (0.5 M concentration).

    • Step 2: Add

      
       in one portion.
      
    • Step 3: Reflux the mixture for 3–4 hours. Monitor by TLC (EtOAc/Hexane).

    • Step 4: Upon completion, evaporate the solvent under reduced pressure.

    • Step 5: Resuspend residue in water and extract with Ethyl Acetate (

      
      ).
      
    • Step 6: Dry organic layer over

      
      , filter, and concentrate.[1]
      
    • Step 7: Purify via silica gel column chromatography.

  • Validation:

    • 1H NMR: Look for the C2-H singlet around

      
       7.9–8.0 ppm. Absence of C4-H signal confirms substitution if using substituted TosMIC.
      
Protocol B: Microsomal Stability Assay (Validating C4-Blocking)

Use this to compare your C4-H vs C4-Me products.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: Test compound (Oxazole) at 1

    
    M final concentration.
    
  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Workflow:

    • Pre-incubate HLM and substrate in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate reaction by adding NADPH.

    • Sample at

      
       min.[1]
      
    • Quench samples with ice-cold Acetonitrile containing Internal Standard.

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs time. Slope 
    
    
    
    gives
    
    
    .
    • Success Metric: A >2-fold increase in

      
       for the C4-substituted analog vs the C4-H analog indicates successful metabolic blocking.
      

References

  • Wang, Z., et al. (2010).[1] "Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles." Journal of Medicinal Chemistry.

  • BenchChem. (2025). "The Synthesis of 4-Alkyl-1,3-Oxazoles: A Comprehensive Technical Guide." [1]

  • PubChem. (2025). "Oxaprozin | C18H15NO3." National Library of Medicine. [1]

  • Kakkar, S., & Narasimhan, B. (2019).[1] "A comprehensive review on biological activities of oxazole derivatives." BMC Chemistry. [1]

  • Organic Chemistry Portal. (2023). "Synthesis of 1,3-oxazoles."

Sources

Head-to-head comparison of 1,3-oxazole and 1,3,4-oxadiazole scaffolds.

[1][2]

Executive Summary: The Strategic Choice

In medicinal chemistry, the choice between a 1,3-oxazole and a 1,3,4-oxadiazole scaffold is rarely arbitrary. It is a strategic decision driven by specific physicochemical requirements—primarily lipophilicity (logP) , hydrogen bond acceptor (HBA) capability , and metabolic stability .[1]

  • 1,3-Oxazole is the "lipophilic aromatic."[1] It is often chosen when a planar, aromatic spacer is needed to maintain hydrophobic interactions or when a slightly more lipophilic profile is required to penetrate membranes. However, its C2 position represents a metabolic soft spot.[1]

  • 1,3,4-Oxadiazole is the "polar bioisostere." It is the go-to replacement for carboxylic acids, esters, and amides. It significantly lowers logP, improves aqueous solubility, and acts as a stronger hydrogen bond acceptor due to the additional nitrogen.

This guide provides a technical, data-driven comparison to assist in scaffold selection during lead optimization.

Physicochemical & Structural Profile[1][3][4][5]

The fundamental difference lies in the heteroatom count. The introduction of the second nitrogen in the 1,3,4-oxadiazole ring drastically alters the electronic landscape, reducing aromaticity slightly compared to oxazole but significantly increasing polarity.

Comparative Data Table
Feature1,3-Oxazole1,3,4-OxadiazoleImpact on Drug Design
Structure

(1 Oxygen, 1 Nitrogen)

(1 Oxygen, 2 Nitrogens)
Oxadiazole is more electron-deficient.[2][1]
Lipophilicity (

logP)
Baseline (Reference)-1.0 to -1.5 lower Oxadiazole is superior for lowering logP and improving solubility.[2][1]
H-Bond Acceptors 1 (Weak)2 (Stronger)Oxadiazole engages in more water bridges or H-bonds with protein backbone NH.[2][1]
pKa (Conjugate Acid) ~0.8 (Very weak base)~ -1.0 to -2.0 (Extremely weak base)Both are non-basic at physiological pH; unlikely to be protonated.[2][1]
C2-H Acidity pKa ~20 (Deprotonates with strong base)N/A (if 2,5-disubstituted)Oxazole C2-lithiation is a viable synthetic handle; Oxadiazole is not.[2][1]
Metabolic Liability C2 Oxidation/Ring Opening Hydrolysis (Acid/Base) Oxazole is prone to oxidative metabolism; Oxadiazole can hydrolyze to hydrazides.[1]
Bioisostere For Phenyl, Thiazole, PyridineEster (-COOR), Amide (-CONHR), Carboxylic Acid (-COOH)

Synthetic Accessibility & Workflows[1]

The synthetic routes for these two scaffolds are distinct. 1,3,4-Oxadiazoles are generally more "modular," allowing for the rapid convergence of two carboxylic acid derivatives. 1,3-Oxazoles often require more specific precursors like

Experimental Workflows (Graphviz Diagram)

The following diagram contrasts the standard "Robinson-Gabriel" type synthesis for oxazoles against the "Hydrazide Cyclization" route for oxadiazoles.

SynthesisComparisoncluster_Oxazole1,3-Oxazole Synthesis (Robinson-Gabriel)cluster_Oxadiazole1,3,4-Oxadiazole Synthesis (Hydrazide Route)Start_OxAlpha-Acylamino Ketone(R1-CO-CH(NH-COR2)-R3)Reagent_OxDehydrating Agent(POCl3, H2SO4, or Burgess)Start_Ox->Reagent_OxCyclodehydrationProduct_Ox2,5-Disubstituted 1,3-OxazoleReagent_Ox->Product_Ox- H2OStart_OxdDiacylhydrazine(R1-CO-NH-NH-CO-R2)Reagent_OxdDehydrating Agent(POCl3, Burgess, or TsCl)Start_Oxd->Reagent_OxdCyclodehydrationProduct_Oxd2,5-Disubstituted 1,3,4-OxadiazoleReagent_Oxd->Product_Oxd- H2O

Caption: Parallel synthetic workflows. 1,3-Oxazoles typically require ketone precursors, while 1,3,4-oxadiazoles are accessed from carboxylic acid hydrazides.[2][1]

Detailed Protocol: 1,3,4-Oxadiazole Synthesis (Burgess Reagent Method)

This method is preferred in late-stage medicinal chemistry due to mild conditions that tolerate sensitive functional groups.[2][1]

  • Starting Material: Dissolve the 1,2-diacylhydrazine (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Reagent Addition: Add Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (1.5 - 2.0 equiv).[2][1]

  • Reaction: Heat the mixture via microwave irradiation at 100°C for 5–15 minutes (or reflux thermally for 2–4 hours).

  • Workup: Concentrate the solvent in vacuo.

  • Purification: Purify directly via flash column chromatography (typically SiO2, EtOAc/Hexanes gradient).[1]

  • Validation: Confirm structure via 1H NMR (disappearance of NH protons) and LC-MS (mass corresponds to M-18 of starting material).

Metabolic Stability & Liability Profile

Understanding the degradation pathways is critical for avoiding "reactive metabolite" attrition.[1]

1,3-Oxazole: The "C2 Hotspot"

The C2 position of the oxazole ring is electron-deficient and acidic.[2]

  • Oxidative Ring Opening: In the presence of CYP450 enzymes, the oxazole ring can undergo epoxidation or hydroxylation, leading to ring opening and the formation of reactive

    
    -dicarbonyl species, which can covalently bind to proteins (toxicity risk).
    
  • Mitigation: Substitution at the C2 position (e.g., with an aryl or alkyl group) significantly blocks this metabolic soft spot.[1] Unsubstituted oxazoles at C2 should be avoided in drug candidates.

1,3,4-Oxadiazole: The "Hydrolytic Liability"

While generally robust, the 1,3,4-oxadiazole is essentially a "masked" diacylhydrazine.

  • Hydrolysis: Under strongly acidic conditions (stomach pH) or specific enzymatic catalysis, the ring can open back up to the parent hydrazide.[1]

  • Case Study (Raltegravir): Raltegravir contains a 1,3,4-oxadiazole ring.[1][3][4][5][6][7][8] Studies have shown that while stable in plasma, it can degrade under extreme pH conditions. However, in a biological context, it is largely considered a stable scaffold compared to esters.

Decision Framework: When to Use Which?

Use the following logic tree to select the appropriate scaffold for your lead optimization program.

DecisionTreeStartScaffold Selection:Oxazole vs. OxadiazoleQ1Primary Optimization Goal?Start->Q1Res_SolNeed to Lower LogP / Improve SolubilityQ1->Res_SolHigh LipophilicityRes_MetaNeed Metabolic Stability / LipophilicityQ1->Res_MetaPoor Stability / Need PermeabilitySol_ActionSelect 1,3,4-Oxadiazole(Stronger HBA, Lower LogP)Res_Sol->Sol_ActionMeta_ActionSelect 1,3-Oxazole(More Lipophilic, Aromatic Spacer)Res_Meta->Meta_ActionSub_QIs the C2 position substituted?Meta_Action->Sub_QRisk_HighHigh Risk: Metabolic Ring OpeningSub_Q->Risk_HighNo (C2-H)Risk_LowLow Risk: Stable ScaffoldSub_Q->Risk_LowYes (C2-R)

Caption: Decision logic for scaffold selection based on physicochemical needs and metabolic risk assessment.

References

  • Boström, J., et al. (2012).[1] "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

    • Key Finding: 1,3,4-oxadiazoles consistently show lower logD and higher aqueous solubility compared to 1,2,4-oxadiazoles and oxazoles.
  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link[2][1]

    • Key Finding: Detailed discussion on the use of oxadiazoles as ester/amide bioisosteres.
  • Kassab, A. E., et al. (2020).[1] "Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton." Drug Metabolism and Disposition. Link

    • Key Finding: Demonstrates the specific metabolic liability (ring opening) of 1,3,4-oxadiazoles under oxidative conditions.[1]

  • PubChem. "Raltegravir Compound Summary." Link

    • Key Finding: Structure and property data for a clinically approved drug containing the 1,3,4-oxadiazole scaffold.[5][6][7]

  • PubChem. "Oxaprozin Compound Summary."[1] Link

    • Key Finding: Structure and property data for a clinically approved drug containing the 1,3-oxazole scaffold.[9][7][10]

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the synthesis of novel compounds is a routine endeavor. However, the lifecycle of these materials extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide. As specific safety data for this compound is not extensively published, this document synthesizes information from the known chemistry of its core structures—the oxazole ring and the thioamide functional group—with established best practices for hazardous waste management.

The causality behind these procedures is rooted in the precautionary principle: treating compounds with unknown toxicological profiles as hazardous until proven otherwise. This ensures the protection of laboratory personnel, the community, and the environment.

Hazard Assessment: A Structurally-Informed Approach

Understanding the potential hazards of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide is paramount for its safe handling and disposal. This assessment is based on the reactivity and toxicology of its constituent chemical motifs.

  • The 1,3-Oxazole Ring: Oxazoles are a class of five-membered heterocyclic compounds that are foundational in many biologically active molecules and pharmaceuticals.[1][2] While the ring itself is relatively stable, derivatives can be reactive. The parent compound, oxazole, is classified as a highly flammable liquid.[3] Though this research compound is a solid, its thermal decomposition products may be hazardous.

  • The Thioamide Functional Group: The carbothioamide (-CSNH₂) group is a sulfur analog of an amide. Thioamides are known to be metabolized in biological systems, often through oxidation of the sulfur atom, which can lead to the formation of reactive intermediates.[4] From a disposal perspective, thioamides can be susceptible to hydrolysis, and their stability can be sequence- and position-dependent in larger molecules.[5] The presence of sulfur necessitates careful consideration of potential gaseous byproducts, such as sulfur oxides, if subjected to incineration.

  • Regulatory Classification: In the absence of specific data, any unwanted or unused research chemical should be managed as a regulated hazardous waste.[6][7] This is in accordance with the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous materials from "cradle to grave."[8][9]

Based on this analysis, 2-Cyclopropyl-1,3-oxazole-4-carbothioamide must be treated as a chemical waste with potential toxicity and reactivity. It should never be disposed of down the sanitary sewer or in the regular trash.[10]

Pre-Disposal Safety and Handling

Proper handling before the final disposal step is critical to prevent accidental exposure or release.

Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable when handling this compound for disposal. The following table outlines the minimum required equipment, based on guidelines for handling potentially hazardous laboratory chemicals.[11][12]

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Safety glasses with side-shields or tight-sealing safety goggles.Conforms to OSHA 29 CFR 1910.133 or European Standard EN166. Protects against dust particles and potential splashes during waste consolidation.[12]
Skin Protection Chemical-resistant gloves (e.g., Nitrile). Lab coat.Prevents direct skin contact. An SDS for a similar oxazole derivative notes potential for skin irritation.[13] Ensure gloves are inspected before use.
Respiratory Use in a well-ventilated area or chemical fume hood.Minimizes inhalation of fine particulates.
Waste Segregation

Waste segregation is a cornerstone of safe laboratory practice. It prevents dangerous chemical reactions and ensures that waste is sent to the appropriate treatment facility.

  • Do Not Mix: Do not combine waste 2-Cyclopropyl-1,3-oxazole-4-carbothioamide with other waste streams, especially strong acids, bases, or oxidizing agents.[10][12] Mixing incompatible chemicals can lead to uncontrolled reactions.

  • Solid vs. Liquid: Keep solid waste separate from liquid solvent waste. Contaminated consumables (e.g., weigh boats, gloves, wipes) should be collected as solid waste.

Step-by-Step Disposal Protocol

Follow this validated procedure to ensure safe and compliant disposal. This workflow is designed to integrate seamlessly with the standard operating procedures of most institutional Environmental Health & Safety (EHS) departments.[6]

  • Designate as Hazardous Waste: The first step is the formal classification of the material. Any container holding pure 2-Cyclopropyl-1,3-oxazole-4-carbothioamide or materials significantly contaminated with it must be managed as hazardous chemical waste.[14]

  • Select a Compatible Container:

    • Use the original manufacturer's container whenever possible.[15]

    • If the original container is not available or compromised, use a new, leak-proof container that is chemically compatible with the waste.[7] A high-density polyethylene (HDPE) bottle with a screw-on cap is a suitable choice for solid waste.

    • Ensure the container is in good condition, free from cracks or deterioration.[7]

  • Properly Label the Waste Container:

    • Attach a hazardous waste tag, provided by your institution's EHS department, to the container.

    • Clearly write the full, unabbreviated chemical name: "2-Cyclopropyl-1,3-oxazole-4-carbothioamide."[15] Do not use formulas or acronyms.

    • List all constituents and their approximate percentages, including any residual solvents. The total composition must account for 100%.[15]

    • Indicate the associated hazards (e.g., "Toxic," "Irritant").

    • Fill in all other required information, such as the date, generator's name, and laboratory location.

  • Accumulate Waste Safely:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[14]

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

    • Keep the waste container securely closed at all times, except when adding waste.[14]

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

  • Request a Chemical Waste Pickup:

    • Once the container is full, or if the research project is complete, schedule a waste pickup from your institution's EHS department.[10]

    • Most institutions have an online system for submitting a pickup request.[10] Do not allow waste to accumulate for extended periods.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide.

G Disposal Workflow for 2-Cyclopropyl-1,3-oxazole-4-carbothioamide start Identify Unwanted Material (Pure compound or contaminated items) classify Classify as Hazardous Chemical Waste (Precautionary Principle) start->classify Step 1 segregate Segregate from other waste streams (e.g., acids, bases, solvents) classify->segregate Step 2 container Select Compatible Container (Original or new HDPE) segregate->container Step 3 label Complete & Attach Hazardous Waste Label (Full chemical name required) container->label Step 4 store Store in designated Satellite Accumulation Area (SAA) with secondary containment label->store Step 5 pickup Submit Chemical Waste Pickup Request to EHS store->pickup Step 6 end EHS Collects for Final Disposal (e.g., Incineration) pickup->end

Caption: Decision workflow for compliant chemical waste disposal.

Spill and Decontamination Procedures

Accidents can happen, and a clear plan is essential for a swift and safe response.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (see table above), gently sweep up the solid material. Avoid creating dust.

    • Place the swept material and any contaminated cleaning items (e.g., wipes) into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable laboratory detergent and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert others and prevent entry into the affected space.

    • Contact your institution's EHS department or emergency response line for assistance.

Conclusion

The responsible management of research chemicals is a fundamental component of laboratory safety and scientific integrity. For 2-Cyclopropyl-1,3-oxazole-4-carbothioamide, a compound with limited public safety data, a conservative approach is mandatory. By treating it as a hazardous material, segregating it from other waste streams, and adhering to institutional EHS protocols, researchers can ensure that the final step in the chemical's lifecycle is handled with the same rigor and care as its synthesis and application.

References

  • The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. Retrieved from [Link]

  • Massachusetts Institute of Technology Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Chemical Waste Disposal. Retrieved from [Link]

  • ERG Environmental Services. (n.d.). How to Safely Dispose of Hazardous Chemical Waste. Retrieved from [Link]

  • BASF Agro España. (2024, December 13). Safety Data Sheet. Retrieved from [Link]

  • Covestro. (2012, August 22). Safety Data Sheet. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-cyclopropyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • McGill University. (n.d.). Hazardous waste disposal guidelines. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylic acid. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Research Square. Retrieved from [Link]

  • Triumvirate Environmental. (2025, January 3). Pharmaceutical Waste Disposal: Key Regulations You Need to Know. Retrieved from [Link]

  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]

  • South African Health Products Regulatory Authority. (2025, November 10). Guideline for destruction of medicines and scheduled substances. Retrieved from [Link]

  • University of Oklahoma Environmental Health and Safety Office. (2025). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]

  • Lange, C. C., et al. (2006). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology, 72(11), 7468–7474. Retrieved from [Link]

  • Gates, Z. P., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Retrieved from [Link]

  • Joshi, S., et al. (2020). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]

  • Wang, W., et al. (2023). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs, 21(7), 398. Retrieved from [Link]

  • Szulczyk, D., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7793. Retrieved from [Link]

  • Jasiak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2403. Retrieved from [Link]

  • Shah, V. R. (2022). One Pot Synthesis of Uguenenazole, a 2,5-Diaryl-1,3-Oxazole Isolated from the Roots of Vepris ugenensis (Rutaceae). Journal of Natural & Ayurvedic Medicine. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Retrieved from [Link]

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Personal Protective Equipment & Handling Guide: 2-Cyclopropyl-1,3-oxazole-4-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Heterocyclic Thioamide Occupational Exposure Band (OEB): Band 3 (Estimated) – Potent/Toxic. Critical Hazard Alert: Thioamide moieties are structurally associated with thyroid toxicity (goitrogenic) and hepatotoxicity . In acidic environments, this compound may release Hydrogen Sulfide (


) , a highly toxic gas.

Immediate Action Required:

  • Engineering Control: Handle strictly inside a certified Chemical Fume Hood.

  • Skin Barrier: Double-gloving (Nitrile/Neoprene) is mandatory due to the lipophilic nature of the cyclopropyl group.

  • Incompatibility: NEVER mix with strong oxidizers (e.g., bleach, peroxides) or strong acids.

Risk Assessment & Molecular Hazard Profiling

To understand the safety requirements, we must deconstruct the molecule. We are not just following a list; we are mitigating risks inherent to the chemical structure.

Structural MoietyAssociated HazardPhysiological Impact
Thioamide Group (-CS-NH2)Metabolic Toxicity Known to inhibit thyroid peroxidase (TPO), potentially causing hypothyroidism or goiter upon chronic exposure. Potential liver toxicity.[1]
Cyclopropyl Ring Bioavailability Increases lipophilicity (

), facilitating rapid absorption through the skin and cell membranes.
Oxazole Ring Reactivity Generally stable, but susceptible to ring opening under harsh acidic/basic conditions.
Decomposition Gas Evolution Thermal decomposition or acid contact releases

,

, and potentially

.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Research Scale (<10g) handling. For process scale (>100g), a full PAPR (Powered Air Purifying Respirator) system is recommended.

PPE CategoryStandard RequirementTechnical Justification (The "Why")
Hand Protection Double Nitrile Gloves (min 0.11mm thickness)Permeation Risk: Organosulfur compounds can permeate thin nitrile. The cyclopropyl group enhances lipid solubility. Protocol: Change outer gloves every 30 mins or immediately upon splash.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Inhalation Risk: Solid powders become aerosolized easily. N95 masks are insufficient for Band 3 thioamides. If hood use is impossible, use a P100 Half-Face Respirator .
Eye/Face Chemical Safety Goggles (ANSI Z87.1)Mucosal Irritation: Thioamides are potent irritants to mucous membranes. Safety glasses with side shields are acceptable only if a sash is between you and the chemical.
Body Lab Coat (Tyvek sleeves recommended) Dermal Deposition: Prevents dust accumulation on street clothes. Tyvek sleeves cover the wrist gap between glove and coat.

Operational Workflow: The "Zero-Exposure" Protocol

Phase 1: Preparation & Engineering Controls
  • Airflow Check: Verify fume hood flow is operational.

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance. Thioamide powders are often static-prone; static discharge can disperse the powder into the air.

  • Solvent Selection: Identify your solvent before opening the vial. (Recommended: DMSO, Methanol, or DCM; avoid acidic solvents).

Phase 2: Weighing & Transfer
  • The "Tunnel" Method: Work at least 6 inches inside the hood sash.

  • Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.

  • Dissolution: Dissolve the solid immediately after weighing. Solutions are less liable to become airborne than solids.

Phase 3: Decontamination (Critical)
  • Do NOT use Bleach: Sodium hypochlorite can react aggressively with the sulfur atom in the thioamide, potentially generating heat or toxic sulfoxides.

  • Correct Decon Agent: Use a surfactant-based cleaner (e.g., 2% SDS solution) followed by an alcohol wipe.

Visualizations

Diagram 1: PPE Decision Logic

This logic gate ensures you select the correct protection based on the physical state of the operation.

PPE_Logic Start Start: Handling 2-Cyclopropyl-1,3-oxazole-4-carbothioamide State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Hood Is Fume Hood Available? Solid->Hood Level1 Standard PPE: Nitrile Gloves (Single) Safety Glasses Lab Coat Liquid->Level1 Low Conc. Level2 Enhanced PPE: Double Nitrile Gloves Chemical Goggles Tyvek Sleeves Liquid->Level2 High Conc. Hood->Level2 Yes (Work inside hood) Level3 CRITICAL PPE: P100 Respirator REQUIRED Double Gloves Goggles Hood->Level3 No (Open bench)

Caption: Decision matrix for selecting PPE based on physical state and engineering control availability.

Diagram 2: Waste Disposal Segregation

Improper disposal of thioamides is a frequent cause of lab accidents.

Waste_Segregation Waste Chemical Waste Containing 2-Cyclopropyl-1,3-oxazole-4-carbothioamide Check Check Mixture Components Waste->Check Oxidizer Contains Oxidizers? (Bleach, Peroxides, Nitric Acid) Check->Oxidizer Acid Contains Strong Acids? (HCl, H2SO4) Oxidizer->Acid No Reaction STOP! DANGER Risk of Exotherm or H2S Gas Neutralize/Quench Separately Oxidizer->Reaction Yes Acid->Reaction Yes StreamA Stream A: Halogenated/Non-Halogenated Organic Waste Acid->StreamA No (Liquid) StreamB Stream B: Solid Hazardous Waste (Double Bagged) Acid->StreamB No (Solid/Wipes)

Caption: Waste segregation workflow emphasizing the exclusion of oxidizers and acids to prevent gas evolution.

Emergency Response & Disposal

Spill Response
  • Evacuate: If >500mg powder is spilled outside a hood, evacuate the immediate area to allow dust to settle.

  • PPE Up: Don P100 respirator, double gloves, and goggles.

  • Contain: Cover spill with a solvent-dampened pad (Ethanol/Water) to prevent dust generation. Do not dry sweep.

  • Clean: Wipe area with soapy water. Collect all waste in a sealed bag labeled "Thioamide Waste - Toxic."

Disposal Specifications
  • Waste Code: Segregate as "Toxic Organic Waste" .

  • Labeling: Must explicitly state "Contains Thioamide - Potential

    
     Generator if Acidified."
    
  • Destruction: High-temperature incineration (with scrubber for

    
    ) is the only approved destruction method.
    

References

  • National Institutes of Health (NIH). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). Link

  • Fisher Scientific. Safety Data Sheet: Thioamide Derivatives (General Class Hazards). (2025).[2][3][4][5] Link

  • Taylor & Francis. Thioamide Safety and Pharmacology: Thyroid and Liver Toxicity. (2022).[1][6][7] Link

  • Dartmouth College EHS. Hazardous Waste Disposal Guide: Segregation of Oxidizers and Organosulfurs. (2023).[6][8] Link

  • Thermo Fisher Scientific. Oxazole Handling and Safety Data. (2025).[2][3][4][5] Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.